Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJOXVLRFWKBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, a compound of significant interest in medicinal chemistry and drug development due to the unique properties conferred by its gem-difluoroarylacetate moiety. The primary focus of this document is the strategic application of the Reformatsky reaction, detailing the mechanistic intricacies and providing a robust experimental protocol. Furthermore, alternative synthetic strategies, including direct fluorination methodologies, are discussed to offer a comprehensive overview of the available synthetic arsenal. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and application of complex fluorinated molecules.
Introduction: The Significance of Fluorinated Arylacetates
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. In the context of drug design, fluorine substitution can enhance metabolic stability, improve binding affinity, and modulate lipophilicity and pKa. The α,α-difluoro-α-arylacetate scaffold, present in our target molecule, this compound, is a particularly valuable pharmacophore. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxyl group, while the aryl moiety provides a scaffold for further functionalization and interaction with biological targets. This guide will elucidate the chemical principles and practical considerations for the synthesis of this important building block.
The Reformatsky Reaction: A Cornerstone in Carbon-Carbon Bond Formation
The Reformatsky reaction is a powerful and versatile method for the formation of β-hydroxy esters through the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[1][2][3] This reaction is particularly well-suited for the synthesis of our target molecule's precursor, as it allows for the direct coupling of a difluoroacetyl unit with an aromatic aldehyde.
Mechanistic Insights into the Difluoro-Reformatsky Reaction
The generally accepted mechanism of the Reformatsky reaction involves the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.[1] In the context of our synthesis, the key steps are as follows:
-
Oxidative Addition: Zinc metal undergoes oxidative addition to the carbon-bromine bond of ethyl bromodifluoroacetate. This step forms a zinc enolate, a nucleophilic species that is less reactive and more tolerant of various functional groups compared to Grignard reagents or lithium enolates.[1]
-
Coordination and Nucleophilic Attack: The carbonyl oxygen of 4-fluorobenzaldehyde coordinates to the zinc atom of the enolate. This is followed by a nucleophilic attack of the enolate carbon onto the carbonyl carbon of the aldehyde, proceeding through a six-membered chair-like transition state.[3]
-
Formation of the β-Hydroxy Ester: Subsequent acidic workup protonates the resulting zinc alkoxide to yield the desired β-hydroxy ester, ethyl 2,2-difluoro-3-hydroxy-3-(4-fluorophenyl)propanoate.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative procedure for the synthesis of ethyl 2,2-difluoro-3-hydroxy-3-(4-fluorophenyl)propanoate, the precursor to the target molecule. This protocol is based on established methodologies for similar Reformatsky reactions.[4]
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Zinc dust (activated)
-
Iodine (crystal)
-
Ethyl bromodifluoroacetate
-
4-Fluorobenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Activation of Zinc: In a flame-dried three-neck flask under an inert atmosphere, add zinc dust (1.5 eq) and a small crystal of iodine. Gently heat the flask with a heat gun until the purple iodine vapor is observed, then allow it to cool to room temperature. This process activates the zinc surface.
-
Reaction Setup: Add anhydrous THF to the flask containing the activated zinc.
-
Initiation: In the dropping funnel, prepare a solution of ethyl bromodifluoroacetate (1.2 eq) and 4-fluorobenzaldehyde (1.0 eq) in anhydrous THF. Add a small portion of this solution to the stirred zinc suspension. The reaction is typically initiated by gentle warming. A color change and/or gentle reflux indicates the start of the reaction.
-
Addition of Reagents: Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl 2,2-difluoro-3-hydroxy-3-(4-fluorophenyl)propanoate.
| Reactant | Molar Ratio | Notes |
| 4-Fluorobenzaldehyde | 1.0 | Limiting reagent |
| Ethyl bromodifluoroacetate | 1.2 | Slight excess to ensure complete reaction |
| Zinc (activated) | 1.5 | Excess to drive the reaction |
| Anhydrous THF | - | Solvent |
Table 1: Stoichiometry of the Reformatsky Reaction.
Dehydration to the Target Molecule
The β-hydroxy ester obtained from the Reformatsky reaction can be dehydrated to yield the target α,β-unsaturated ester, this compound. This elimination reaction is typically acid-catalyzed.
Mechanistic Considerations
The acid-catalyzed dehydration of the β-hydroxy ester likely proceeds through an E1 or E2 mechanism, depending on the reaction conditions.
-
Protonation: The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).
-
Carbocation Formation (E1) or Concerted Elimination (E2): In an E1 mechanism, the protonated hydroxyl group departs to form a secondary carbocation, which is then deprotonated by a weak base (e.g., the solvent) to form the double bond. In an E2 mechanism, a base removes a proton from the α-carbon in a concerted step with the departure of the water molecule.
Representative Dehydration Protocol
Materials and Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Toluene or another suitable aprotic solvent
-
Dean-Stark apparatus (optional, to remove water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the purified ethyl 2,2-difluoro-3-hydroxy-3-(4-fluorophenyl)propanoate in toluene. Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq).
-
Dehydration: Heat the mixture to reflux. The progress of the reaction can be monitored by TLC. The use of a Dean-Stark trap can facilitate the removal of water and drive the reaction to completion.
-
Workup: After the reaction is complete, cool the mixture to room temperature and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Extraction and Drying: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.
Alternative Synthetic Strategies
While the Reformatsky reaction is a robust method, other synthetic approaches can also be employed to generate α,α-difluoro-α-arylacetates.
Direct Fluorination of Arylacetic Esters
Direct fluorination of the α-position of an arylacetic ester offers a more direct route to the target molecule. This typically involves the generation of an enolate followed by quenching with an electrophilic fluorinating agent.
-
Enolate Formation: A strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), is used to deprotonate the α-carbon of ethyl (4-fluorophenyl)acetate.
-
Electrophilic Fluorination: The resulting enolate is then treated with an electrophilic fluorinating reagent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, to introduce the first fluorine atom. A second deprotonation and fluorination step would be required to obtain the difluorinated product.
Fluorination of Silyl Ketene Acetals
A variation of the direct fluorination method involves the in-situ formation of a silyl ketene acetal from the starting arylacetic ester. This intermediate can then be fluorinated with an electrophilic fluorine source. This method can sometimes offer better control and yields compared to direct enolate fluorination.[5]
Characterization and Data
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₀H₉F₃O₂ |
| Molecular Weight | 218.17 g/mol |
| CAS Number | 175543-23-4[5] |
Table 2: Physicochemical Properties of this compound.[5]
Expected Spectroscopic Data:
-
¹H NMR: Will show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons of the 4-fluorophenyl group.
-
¹⁹F NMR: Will show two signals, one for the gem-difluoro group and one for the fluorine on the phenyl ring, with characteristic couplings.
-
¹³C NMR: Will show signals for the carbonyl carbon, the difluorinated carbon, the carbons of the ethyl group, and the carbons of the aromatic ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.
Conclusion
The synthesis of this compound is a key process for accessing a valuable building block in modern medicinal chemistry. The Reformatsky reaction provides a reliable and well-established pathway to its β-hydroxy ester precursor, which can be subsequently dehydrated to the target molecule. Understanding the mechanistic underpinnings of these transformations is crucial for optimizing reaction conditions and achieving high yields. Additionally, the exploration of alternative synthetic routes, such as direct fluorination, provides flexibility and allows for the selection of the most appropriate method based on available starting materials and experimental capabilities. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthetic endeavors with this important class of fluorinated compounds.
References
- 1. Ethyl 2,2-difluoropropanoate | C5H8F2O2 | CID 2761188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN112574039B - Synthesis method of ethyl difluoroacetoacetate - Google Patents [patents.google.com]
- 3. One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. This compound | C10H9F3O2 | CID 11020343 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate.
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, a fluorinated building block of significant interest in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the practical application and handling of this compound, grounded in established scientific principles.
Molecular Identity and Structure
This compound is a synthetic organic compound featuring a difluorinated carbon center adjacent to an aromatic ring and an ester functional group. The presence of the geminal fluorine atoms and the fluorine substituent on the phenyl ring imparts unique electronic properties that are highly sought after in the design of novel pharmaceuticals and advanced materials.
Chemical Structure:
Figure 1: 2D structure of this compound.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 175543-23-4[1] |
| Molecular Formula | C₁₀H₉F₃O₂[1] |
| Molecular Weight | 218.17 g/mol [1] |
| SMILES | CCOC(=O)C(C1=CC=C(C=C1)F)(F)F[1] |
| InChIKey | QTJOXVLRFWKBMD-UHFFFAOYSA-N[1] |
Physicochemical Properties
Table of Computed and Inferred Physical Properties:
| Property | Value | Source |
| Molecular Weight | 218.17 g/mol | PubChem[1] |
| XLogP3 | 2.9 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 26.3 Ų | PubChem (Computed)[1] |
| Physical State | Liquid (Inferred) | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Density | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) (Inferred). | N/A |
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the identity and purity of the compound. While a full experimental dataset for this compound is not publicly available, the expected spectral features can be predicted based on its structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group. The aromatic protons will appear as multiplets in the downfield region.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the difluorinated benzylic carbon, the carbons of the ethyl group, and the aromatic carbons. The carbon signals will be split by the attached fluorine atoms.
-
¹⁹F NMR: This is a key technique for characterizing this molecule. Two distinct signals are expected: one for the two equivalent geminal fluorine atoms and another for the fluorine atom on the phenyl ring.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group and other fragments.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ester group and bands corresponding to C-F and C-O stretching vibrations.
Synthesis and Reactivity
General Synthetic Approach
The synthesis of α,α-difluoro-α-aryl esters like this compound typically involves the introduction of the difluoroacetate moiety to an aromatic precursor. A common method is the Reformatsky-type reaction using ethyl bromodifluoroacetate and a suitable zinc or copper catalyst with an appropriate aryl halide or boronic acid.
Illustrative Synthetic Workflow:
Figure 2: A generalized workflow for the synthesis of the title compound.
Chemical Reactivity and Stability
The difluoromethyl group is a bioisostere for hydroxyl and thiol groups and can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be used in further synthetic transformations. The C-F bonds are generally stable under most reaction conditions.
Applications in Drug Discovery and Materials Science
The incorporation of fluorine atoms into organic molecules is a widely used strategy in drug design to improve metabolic stability, bioavailability, and binding affinity. The 2,2-difluoro-2-phenylacetate moiety is a valuable pharmacophore.
-
Metabolic Stability: The gem-difluoro group can block metabolic oxidation at the benzylic position, thereby increasing the half-life of a drug candidate.
-
Lipophilicity and Permeability: The fluorine atoms can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Conformational Control: The steric and electronic effects of the difluoro group can influence the conformation of a molecule, potentially leading to improved binding to its biological target.
In materials science, fluorinated compounds are used in the development of liquid crystals, polymers, and other advanced materials due to their unique electronic and physical properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar fluorinated organic compounds and esters should be followed.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.
For related compounds like ethyl difluoroacetate, hazards identified include flammability and the potential to cause severe skin burns and eye damage[2]. Therefore, it is prudent to handle this compound with a high degree of caution.
Conclusion
This compound is a valuable synthetic building block with significant potential in drug discovery and materials science. Its unique structural features, arising from the strategic placement of fluorine atoms, offer a powerful tool for modulating molecular properties. While a comprehensive set of experimental data is not yet publicly available, this guide provides a solid foundation for understanding its key characteristics and handling requirements based on established chemical principles and data from analogous compounds. Further research into the specific properties and applications of this compound is warranted and will undoubtedly contribute to advancements in various scientific fields.
References
A Comprehensive Technical Guide to the Characterization of I-BET 762 (GSK525762A), a Potent BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The provided CAS number 175543-23-4 corresponds to "Benzeneacetic acid, α,α,4-trifluoro-, ethyl ester," for which there is limited publicly available characterization data. The following in-depth technical guide focuses on I-BET 762 (also known as GSK525762A or Molibresib) , a well-characterized and clinically evaluated compound that is likely the intended subject of interest for an audience of researchers and drug development professionals.
Introduction
I-BET 762 is a potent, orally bioavailable small molecule that functions as a competitive inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histone tails, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. Dysregulation of BET protein activity has been implicated in the pathogenesis of various diseases, including cancer and inflammatory conditions. I-BET 762 exerts its therapeutic effects by disrupting this interaction, leading to the downregulation of key oncogenes and pro-inflammatory genes.[2][3][4] This guide provides a comprehensive overview of the characterization data for I-BET 762, intended to support further research and development efforts.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is paramount for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Chemical Name | (4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[2][5][6]triazolo[4,3-a][2][5]benzodiazepine-4-acetamide | [3] |
| Alternative Names | GSK525762A, Molibresib | [3] |
| Molecular Formula | C22H22ClN5O2 | [3] |
| Molecular Weight | 423.9 g/mol | [3] |
| CAS Number | 1260907-17-2 | [3] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [3] |
| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months. | [4] |
Mechanism of Action: Inhibition of BET Bromodomains
I-BET 762 functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin. This disruption of the BET protein-acetylated histone interaction leads to the suppression of target gene transcription. A key downstream effect of I-BET 762 is the downregulation of the MYC oncogene, which is a critical driver of cell proliferation in many cancers.[2][4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. I-BET 762 | Bromodomains | Tocris Bioscience [tocris.com]
- 4. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]
- 5. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
An In-Depth Technical Guide to the Spectral Analysis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate
This technical guide provides a comprehensive analysis of the spectral characteristics of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, a compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecular structure and spectroscopic properties of this fluorinated ester.
Introduction
This compound (CAS 175543-23-4) is a trifluorinated organic compound with a molecular formula of C₁₀H₉F₃O₂.[1][2][3][4] The presence of a difluoroacetyl group directly attached to a fluorinated phenyl ring imparts unique electronic properties to the molecule, making its unambiguous characterization by spectroscopic methods crucial for any research and development application. This guide will delve into the core analytical techniques used for its structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS). The insights provided herein are based on established spectroscopic principles and comparative analysis with structurally related compounds.
Molecular Structure
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
Proton NMR is instrumental in identifying the hydrogen-containing functional groups within the molecule. The spectrum of this compound is expected to be relatively simple, showing signals for the ethyl group and the aromatic protons.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~7.5 - 7.7 | Multiplet | 2H | Ar-H (ortho to CF₂) | |
| ~7.1 - 7.3 | Multiplet | 2H | Ar-H (meta to CF₂) | |
| ~4.3 - 4.4 | Quartet | 2H | -OCH₂CH₃ | ~7.1 |
| ~1.3 - 1.4 | Triplet | 3H | -OCH₂CH₃ | ~7.1 |
Interpretation
The aromatic region is expected to exhibit two multiplets, each integrating to two protons, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing difluoroacetate group will be deshielded and appear at a lower field compared to the protons meta to this group. The ethyl group will present as a quartet for the methylene (-OCH₂-) protons due to coupling with the adjacent methyl group, and a triplet for the methyl (-CH₃) protons from coupling to the methylene group.
¹³C NMR Spectroscopy
Carbon NMR provides detailed information about the carbon skeleton of the molecule. The presence of fluorine atoms will induce characteristic splitting patterns in the signals of nearby carbon atoms due to C-F coupling.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Coupling Constant (J, Hz) |
| ~165 | Triplet | C=O | |
| ~163 | Doublet | C-F (aromatic) | Large (¹JCF) |
| ~130 | Triplet | C-CF₂ (aromatic) | |
| ~129 | Doublet | Ar-C (ortho to C-F) | |
| ~116 | Doublet | Ar-C (meta to C-F) | |
| ~115 | Triplet | -CF₂- | Very Large (¹JCF) |
| ~63 | Singlet | -OCH₂- | |
| ~14 | Singlet | -CH₃ |
Interpretation
The carbonyl carbon of the ester is expected to appear as a triplet due to coupling with the two alpha-fluorine atoms. The quaternary carbon of the phenyl ring attached to the difluoroacetyl group will also exhibit a triplet splitting. The carbon atom bearing the fluorine in the phenyl ring will show a large one-bond C-F coupling constant. The other aromatic carbons will show smaller C-F couplings depending on their proximity to the fluorine atom. The alpha-carbon bearing the two fluorine atoms will be significantly downfield and show a very large one-bond C-F coupling, appearing as a triplet. The ethyl group carbons will appear as singlets under proton decoupling.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. It provides distinct signals for chemically non-equivalent fluorine atoms and reveals F-F coupling information.
Experimental Protocol
-
Sample Preparation: The same sample used for ¹H and ¹³C NMR can be utilized.
-
Instrumentation: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe, typically operating at a frequency of 376 MHz for a 400 MHz proton instrument.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence, often proton-decoupled.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range appropriate for organofluorine compounds (e.g., +50 to -250 ppm).
-
-
Processing: Apply Fourier transformation and baseline correction. Reference the spectrum to an external standard like CFCl₃ (0 ppm).
Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) |
| ~ -100 to -110 | Singlet (or very fine multiplet) | -CF₂- | |
| ~ -110 to -120 | Singlet (or very fine multiplet) | Ar-F |
Interpretation
Two main signals are expected in the ¹⁹F NMR spectrum. One signal will correspond to the two equivalent fluorine atoms of the difluoromethyl group, and the other will be from the single fluorine atom on the phenyl ring. The exact chemical shifts can be influenced by the solvent and concentration. The difluoromethyl fluorine signal is anticipated to be in the region of -100 to -110 ppm, while the aromatic fluorine signal is expected around -110 to -120 ppm, with negative values indicating an upfield shift relative to CFCl₃.[5][6][7]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analyzer: Employ a quadrupole, time-of-flight (TOF), or other suitable mass analyzer.
-
Detection: Record the mass-to-charge ratio (m/z) of the resulting ions.
Predicted Mass Spectrum Data (EI)
| m/z | Proposed Fragment |
| 218 | [M]⁺ (Molecular Ion) |
| 173 | [M - OCH₂CH₃]⁺ |
| 145 | [M - COOCH₂CH₃]⁺ |
| 125 | [C₆H₄F-CF₂]⁺ |
| 95 | [C₆H₄F]⁺ |
Fragmentation Pathway
Caption: Proposed electron ionization fragmentation pathway.
Interpretation
The molecular ion peak [M]⁺ is expected at an m/z of 218, corresponding to the molecular weight of the compound.[1] Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) to give a fragment at m/z 173, and the loss of the entire ester group (-COOCH₂CH₃) resulting in a fragment at m/z 145. Subsequent fragmentation of the fluorinated phenyl portion of the molecule would lead to ions at m/z 125 and 95.
Conclusion
The comprehensive spectral analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR and mass spectrometry data offer a detailed electronic and structural fingerprint of the molecule. This information is indispensable for quality control, reaction monitoring, and the interpretation of the compound's behavior in various chemical and biological systems.
References
- 1. This compound | C10H9F3O2 | CID 11020343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 175543-23-4 | MFCD12404934 | Ethyl 2,2-Difluoro-2-(4-fluorophenyl)acetate [aaronchem.com]
- 3. This compound 95% | CAS: 175543-23-4 | AChemBlock [achemblock.com]
- 4. 175543-23-4 / this compound | BTCpharm华祥医药 [btcpharm.com]
- 5. colorado.edu [colorado.edu]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
The Elusive Mechanism of Action: An In-Depth Technical Review of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate
For the attention of Researchers, Scientists, and Drug Development Professionals.
Preamble: Navigating the Knowns and Unknowns
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability, have led to the development of numerous successful therapeutic agents. Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, a compound characterized by a difluorinated benzylic position, represents a molecule of significant interest within this chemical space. However, despite its availability as a research chemical and its structural alerts suggesting potential bioactivity, a comprehensive understanding of its specific mechanism of action remains conspicuously absent from the public scientific literature.
This technical guide, therefore, deviates from a conventional whitepaper format. Instead, it embarks on a deductive exploration, synthesizing established principles of medicinal chemistry and pharmacology with the limited available data on analogous structures. The objective is to provide a foundational framework for researchers investigating this molecule, highlighting potential avenues of inquiry and proposing hypothetical mechanisms that warrant experimental validation.
I. Molecular Architecture and Physicochemical Profile
This compound possesses a molecular structure that is both simple and intriguing from a medicinal chemistry perspective.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₃O₂ | PubChem |
| Molecular Weight | 218.17 g/mol | PubChem |
| CAS Number | 175543-23-4 | PubChem |
The key structural features that likely dictate its biological behavior are:
-
The gem-Difluoro Group: The two fluorine atoms on the α-carbon significantly alter the electronic properties of the carbonyl group and the adjacent phenyl ring. This can influence the molecule's acidity, dipole moment, and ability to participate in hydrogen bonding.
-
The 4-Fluorophenyl Moiety: The fluorine atom on the phenyl ring is a common substituent in drug design, often enhancing metabolic stability by blocking potential sites of oxidation.
-
The Ethyl Ester: This group increases the lipophilicity of the molecule, potentially aiding in its transport across biological membranes. It is also a potential site for enzymatic hydrolysis in vivo.
II. Postulated Mechanisms of Action: A Hypothesis-Driven Approach
In the absence of direct experimental evidence, we can propose several plausible mechanisms of action for this compound based on the known activities of structurally related compounds.
A. Enzyme Inhibition: A High-Probability Target Class
The presence of the α,α-difluoroester moiety is a strong indicator that this compound may function as an enzyme inhibitor. The electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
One compelling hypothesis is the inhibition of hydrolytic enzymes , such as serine proteases or esterases.
Caption: Proposed mechanism of serine hydrolase inhibition.
In this model, the hydroxyl group of a serine residue in the enzyme's active site would attack the electrophilic carbonyl carbon of the difluoroacetate. The resulting tetrahedral intermediate, a hemiketal, would be significantly stabilized by the electron-withdrawing fluorine atoms, effectively trapping the enzyme in an inactive state.
B. Metabolic Conversion to an Active Metabolite
The ethyl ester of the title compound is a likely substrate for ubiquitous esterases in the body. Hydrolysis would yield 2,2-difluoro-2-(4-fluorophenyl)acetic acid. This carboxylic acid could be the primary active agent.
Caption: Potential metabolic activation of the parent compound.
The resulting carboxylic acid could then exert its effects through various mechanisms, such as:
-
Interaction with Nuclear Receptors: Some fluorinated carboxylic acids have been shown to modulate the activity of nuclear receptors like PPARs (Peroxisome Proliferator-Activated Receptors).
-
Disruption of Cellular Metabolism: As an acetate analog, it could potentially interfere with pathways involving acetyl-CoA synthesis or utilization.
III. Proposed Experimental Workflows for Mechanism Deconvolution
To elucidate the true mechanism of action of this compound, a systematic and multi-pronged experimental approach is required.
A. In Vitro Target Identification
-
Broad-Spectrum Enzyme Panel Screening:
-
Objective: To identify potential enzyme targets.
-
Methodology:
-
Synthesize or procure high-purity this compound.
-
Submit the compound for screening against a diverse panel of enzymes, including proteases, esterases, kinases, and phosphatases.
-
Follow up on any significant "hits" with dose-response studies to determine IC₅₀ values.
-
-
-
Cellular Thermal Shift Assay (CETSA):
-
Objective: To identify direct protein targets in a cellular context.
-
Methodology:
-
Treat intact cells or cell lysates with the compound.
-
Heat the samples across a range of temperatures.
-
Analyze protein aggregation by Western blot or mass spectrometry. Target proteins will show increased thermal stability upon ligand binding.
-
-
B. Cellular Phenotypic Screening
-
High-Content Imaging:
-
Objective: To assess the compound's effect on cellular morphology and key signaling pathways.
-
Methodology:
-
Treat a panel of cell lines with the compound at various concentrations.
-
Use automated microscopy and fluorescent probes to analyze a wide range of cellular parameters, such as cell cycle progression, apoptosis, cytoskeletal organization, and organelle health.
-
-
-
Gene Expression Profiling:
-
Objective: To identify cellular pathways modulated by the compound.
-
Methodology:
-
Treat cells with the compound.
-
Extract RNA and perform RNA-sequencing or microarray analysis.
-
Use bioinformatics tools to identify differentially expressed genes and enriched pathways.
-
-
IV. Concluding Remarks and Future Directions
This compound stands as a molecule of potential, yet its biological role remains an open question. The hypotheses presented in this guide, centered on enzyme inhibition and metabolic activation, offer rational starting points for investigation. The proposed experimental workflows provide a clear roadmap for researchers to unravel the mechanism of action of this and other novel fluorinated compounds. The path forward requires a commitment to rigorous, hypothesis-driven research to unlock the therapeutic potential that may be held within this intriguing chemical scaffold.
An In-depth Technical Guide to Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate: Structure, Synthesis, and Applications in Drug Discovery
Foreword
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, offer medicinal chemists a powerful tool to optimize lead compounds into viable drug candidates. Within the vast landscape of organofluorine chemistry, molecules bearing the gem-difluoro motif (CF₂) have garnered significant attention. This guide provides a comprehensive technical overview of a particularly relevant building block: ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structure, synthesis, spectroscopic characterization, and its emerging role as a valuable precursor in the synthesis of novel therapeutics.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name this compound[1], is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 175543-23-4 | [1] |
| Molecular Formula | C₁₀H₉F₃O₂ | [1] |
| Molecular Weight | 218.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CCOC(=O)C(C1=CC=C(C=C1)F)(F)F | [1] |
| InChIKey | QTJOXVLRFWKBMD-UHFFFAOYSA-N | [1] |
The structure of this compound is characterized by a central quaternary carbon atom bonded to a 4-fluorophenyl ring, a gem-difluoro group, and an ethyl ester moiety. The presence of three fluorine atoms, one on the phenyl ring and two on the α-carbon, significantly influences the molecule's electronic properties and reactivity.
The Significance of the α,α-Difluoro-α-Aryl Acetate Moiety in Medicinal Chemistry
The α,α-difluoro-α-aryl acetate scaffold is a privileged motif in medicinal chemistry. The gem-difunctional group can act as a bioisostere for a carbonyl group, a hydroxyl group, or even a single fluorine atom, offering a strategy to modulate the biological activity and pharmacokinetic profile of a parent molecule. The electron-withdrawing nature of the two fluorine atoms can influence the acidity of neighboring protons and the reactivity of the ester group. Furthermore, the 4-fluorophenyl group is a common feature in many approved drugs, often contributing to enhanced binding interactions with biological targets.
Synthesis of this compound
The synthesis of α,α-difluoro-α-aryl acetates can be achieved through various synthetic strategies. One of the most reliable and widely employed methods is the Reformatsky reaction . This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. For the synthesis of the title compound, a modified Reformatsky reaction using ethyl bromodifluoroacetate and 4-fluorobenzaldehyde is a logical and efficient approach.
Proposed Synthetic Pathway: The Reformatsky Reaction
The following diagram illustrates the proposed synthetic route for this compound via the Reformatsky reaction.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Representative)
Disclaimer: The following protocol is a representative procedure based on established methodologies for similar Reformatsky reactions and should be adapted and optimized by qualified personnel.
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Ethyl bromodifluoroacetate (1.5 eq)
-
Activated Zinc dust (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine (catalytic amount for zinc activation)
Procedure:
-
Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust and a crystal of iodine under an inert atmosphere (e.g., argon or nitrogen). Gently heat the flask with a heat gun until purple iodine vapors are observed, then allow it to cool to room temperature. This process removes the deactivating oxide layer from the zinc surface.
-
Reaction Setup: Add anhydrous THF to the flask containing the activated zinc.
-
Initiation: In the dropping funnel, prepare a solution of 4-fluorobenzaldehyde and ethyl bromodifluoroacetate in anhydrous THF. Add a small portion of this solution to the stirred zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is often indicated by a slight exotherm and the disappearance of the iodine color.
-
Addition: Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous NH₄Cl solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (-CH₃) of the ethyl group and a quartet for the methylene protons (-CH₂-) of the ethyl group, both with typical coupling constants. The aromatic protons of the 4-fluorophenyl ring will likely appear as two multiplets or a pair of doublets of doublets due to coupling with each other and with the fluorine atom on the ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the quaternary carbon bearing the gem-difluoro group (which will appear as a triplet due to coupling with the two fluorine atoms), the carbons of the ethyl group, and the carbons of the 4-fluorophenyl ring. The aromatic carbon bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this molecule. It is expected to show two signals: one for the gem-difluoro group (CF₂) and another for the fluorine atom on the aromatic ring. The signal for the CF₂ group will likely appear as a singlet or a narrowly split multiplet. The signal for the aromatic fluorine will appear as a multiplet due to coupling with the neighboring aromatic protons. A ¹⁹F NMR spectrum is available for the similar compound ethyl 2-fluoro-2-(4-fluorophenyl)acetate, which can provide a reference point for the expected chemical shift of the aromatic fluorine[2].
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1740-1760 cm⁻¹. Other characteristic bands will include C-F stretching vibrations and absorptions associated with the aromatic ring.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and potentially rearrangements involving the fluorine atoms.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of more complex, biologically active molecules. Its utility stems from the ability to introduce the α,α-difluoro-α-(4-fluorophenyl)acetyl moiety, which can serve as a key pharmacophore or a precursor to other functional groups.
While specific examples of its direct incorporation into named drug candidates are not extensively documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents. For instance, the α,α-difluoro-β-hydroxy ester core, which can be accessed from this compound, is a key structural element in some enzyme inhibitors.
The general workflow for utilizing such a building block in a drug discovery program is outlined below:
Caption: Role of the title compound in a drug discovery workflow.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
General safety information for related compounds like ethyl fluoroacetate and ethyl difluoroacetate indicates that they can be flammable and may cause skin and eye irritation[3].
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, particularly the gem-difluoro group and the 4-fluorophenyl ring, make it an attractive starting material for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its structure, a representative synthetic protocol, expected spectroscopic characteristics, and its potential applications in drug discovery. As the demand for sophisticated fluorinated molecules continues to grow, the importance of such well-defined building blocks in the development of next-generation pharmaceuticals is undeniable.
References
Discovery and history of aryl-difluoroacetate compounds
An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Aryl-Difluoroacetate Compounds
Authored by a Senior Application Scientist
Foreword: The Strategic Imperative of Fluorine in Modern Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal and agrochemical design.[1][2] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered electronic character—can profoundly influence a molecule's biological activity and pharmacokinetic profile.[3] Among the diverse array of fluorinated motifs, the difluoromethylene (CF2) group holds a special significance. It acts as a bioisostere for ethers, ketones, or sulfones, capable of modulating conformation and improving cellular permeability without a significant steric footprint.[1] This guide delves into the history and synthetic evolution of a critical class of molecules that provide access to this motif: the aryl-difluoroacetates. These compounds are not merely synthetic curiosities but are pivotal intermediates for creating next-generation pharmaceuticals and advanced materials.
Part 1: Foundational Synthetic Strategies - The Era of Copper Catalysis
The initial forays into the synthesis of aryl-difluoroacetates were dominated by copper-mediated cross-coupling reactions. These early methods laid the groundwork for more sophisticated approaches and remain relevant for their simplicity and effectiveness in certain contexts.
The Reformatsky-type Reaction and Early Precedents
Historically, the formation of a bond between an aryl group and a difluoroacetate moiety was a significant challenge. Early methodologies often relied on variations of the Reformatsky reaction, but the direct coupling of aryl halides proved more robust. A seminal approach involved the reaction of an aryl iodide with an alkyl bromodifluoroacetate in the presence of copper powder. This method, while effective, often required high temperatures and stoichiometric amounts of copper, limiting its functional group tolerance.
Copper-Catalyzed Cross-Coupling: Key Methodologies
A significant advancement came with the development of catalytic systems that enabled the efficient coupling of various aryl precursors.
Coupling with Aryl Iodides
A widely applicable method involves the treatment of aryl iodides with ethyl bromodifluoroacetate and copper powder in a solvent like DMSO.[4] This reaction proceeds effectively even with sterically hindered substrates, demonstrating its utility in complex syntheses, such as the preparation of a 4,4-difluoro-α-tocopherol derivative.[4] The success of this method highlighted copper's unique ability to facilitate the formation of the critical aryl-CF2 bond.
Coupling with Aryl Boronic Acids
The use of aryl boronic acids as coupling partners represented a major leap forward in terms of substrate scope and reaction mildness. Copper-catalyzed reactions of aryl boronic acids with 2-bromo-2,2-difluoroacetamides demonstrated high efficiency and tolerance for a wide range of electronic properties on the aryl ring, accommodating both electron-donating and electron-withdrawing groups.[5] This versatility established aryl boronic acids as a preferred aryl source in many modern protocols.
Experimental Protocol: Copper-Catalyzed Arylation of 2-Bromo-2,2-difluoroacetamide with Aryl Boronic Acid [5]
-
Preparation: To a reaction vessel under an inert atmosphere, add the starting 2-bromo-2,2-difluoroacetamide (1.0 equiv.), the desired aryl boronic acid (1.3 equiv.), potassium fluoride (KF, 2.0 equiv.), and magnesium chloride (MgCl₂, 1.0 equiv.).
-
Catalyst Addition: Add the copper catalyst, such as copper(II) bromide (CuBr₂, 0.1 equiv.), and a suitable ligand (e.g., L1 as described in the source literature, 0.2 equiv.).
-
Solvent and Reaction: Add hexafluoropropanol as the solvent. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress using an appropriate technique like TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, perform an aqueous work-up. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-2-aryl-2,2-difluoroacetamide.
Part 2: The Modern Synthesis Era - Mild, Efficient, and Versatile Methodologies
Recent years have witnessed a paradigm shift towards milder and more efficient synthetic methods, driven by the principles of sustainable chemistry and the need for greater functional group compatibility. Photoredox and dual catalysis have emerged as powerful tools in this domain.
Photoredox/Copper Dual Catalysis: A Synergistic Approach
A groundbreaking development has been the merger of visible-light photoredox catalysis with copper catalysis.[6] This dual catalytic system provides a mild, rapid, and highly efficient pathway to synthesize aryl-difluoroacetate compounds from readily available arylboronic acids and ethyl bromodifluoroacetate.[6]
The reaction proceeds at room temperature under blue LED irradiation, a stark contrast to the high temperatures often required in traditional copper-catalyzed methods.[6] This protocol exhibits remarkable functional group tolerance, accommodating sensitive groups like free phenols, aldehydes, and N-Boc protected amines.[6]
Mechanistic Insights
The proposed mechanism involves a synergistic interplay between an iridium photocatalyst and a copper catalyst.
-
Photocatalyst Excitation: The iridium photocatalyst, [Ir(ppy)₃], absorbs visible light and enters an excited state.
-
Single-Electron Transfer (SET): The excited photocatalyst reduces the ethyl bromodifluoroacetate via a single-electron transfer (SET), generating a difluoroacetate radical (•CF₂CO₂Et) and bromide anion.
-
Radical Trapping: The highly reactive difluoroacetate radical is trapped by the copper catalyst.
-
Transmetalation & Reductive Elimination: The aryl boronic acid undergoes transmetalation with the copper center, followed by reductive elimination to form the final aryl-difluoroacetate product and regenerate the active copper catalyst.
Experimental evidence, such as radical trapping experiments using TEMPO, supports the formation of the difluoro radical intermediate.[6]
Caption: Proposed mechanism for Photoredox/Copper dual catalysis.
Palladium-Catalyzed Difluoroalkylative Carbonylation
Palladium catalysis offers an alternative pathway, particularly for the difunctionalization of alkenes. A palladium-catalyzed procedure for the difluoroalkylative carbonylation of aryl olefins has been developed to produce difluoropentanedioate compounds.[7] This transformation also proceeds through a radical mechanism initiated by a single-electron transfer (SET) from the palladium catalyst to the bromodifluoroacetate, generating the key difluoroacetate radical.[7]
Caption: Workflow for Pd-catalyzed difluoroalkylative carbonylation.
Part 3: Data Summary and Method Comparison
The choice of synthetic method depends on factors such as substrate availability, required scale, and functional group tolerance. The table below summarizes key aspects of the primary methods discussed.
| Feature | Copper-Mediated (Aryl Iodide) | Copper-Catalyzed (Aryl Boronic Acid) | Photoredox/Copper Dual Catalysis |
| Aryl Source | Aryl Iodides[4][8] | Aryl Boronic Acids, Aryl Trialkoxysilanes[5] | Aryl Boronic Acids[6] |
| Catalyst | Stoichiometric or Catalytic Cu[4] | Catalytic CuBr₂[5] | Ir photocatalyst + Cu catalyst[6] |
| Temperature | Often elevated | Room Temperature[5] | Room Temperature[6] |
| Key Advantage | Simple, effective for specific substrates | Broader scope than aryl iodides | Extremely mild, excellent functional group tolerance |
| Limitations | Can require harsh conditions | Less mild than photoredox method | Requires light source, photocatalyst can be expensive |
Part 4: Downstream Applications and Future Outlook
Aryl-difluoroacetate compounds are rarely the final target but serve as exceptionally versatile building blocks.
-
Pharmaceutical Intermediates: They are instrumental in creating novel fluorinated molecules with potentially superior biological activity, metabolic stability, and bioavailability.[3]
-
Access to Difluoromethyl Arenes: Subsequent hydrolysis and decarboxylation of aryldifluoroacetates provide a reliable route to difluoromethyl aromatics (Ar-CF₂H), another crucial motif in drug design.[8]
-
Synthesis of Aryl Difluoromethyl Ethers/Thioethers: These compounds are precursors for aryl α,α-difluoroethyl ethers and thioethers, which are emerging as important structures in bioactive compound discovery.[9][10]
The continuous evolution of synthetic methodologies, particularly those leveraging photoredox catalysis, promises to make aryl-difluoroacetates and their derivatives even more accessible. This will undoubtedly accelerate their application in the discovery of new therapeutics, agrochemicals, and materials, solidifying the role of the difluoroacetate moiety as a privileged structural unit in modern chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. books.kdpublications.in [books.kdpublications.in]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate in Organic Solvents
Executive Summary: The Critical Role of Solubility in Advancing Pharmaceutical Chemistry
In the landscape of modern drug discovery and organic synthesis, the manipulation of molecular properties to achieve desired therapeutic outcomes is paramount. Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, a fluorinated ester, represents a key structural motif in the development of novel chemical entities. The presence of gem-difluoro groups and a fluorinated phenyl ring imparts unique electronic and metabolic properties, making it a valuable building block. However, the successful application of this compound in synthesis, purification, formulation, and crystallization processes is fundamentally governed by its solubility in organic solvents.
This guide provides a comprehensive technical overview of the solubility characteristics of this compound. We will move beyond a simple tabulation of data to explore the underlying physicochemical principles, present a robust experimental framework for solubility determination, and discuss the molecular interactions that dictate its behavior in various solvent systems. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.
Physicochemical Profile of the Solute
A thorough understanding of a compound's intrinsic properties is the first step in predicting its solubility. This compound is a molecule whose character is defined by the interplay of its polar ester group, the electron-withdrawing difluoro-carbon, and the aromatic fluorophenyl ring.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 175543-23-4 | [1][2] |
| Molecular Formula | C₁₀H₉F₃O₂ | [1][2] |
| Molecular Weight | 218.17 g/mol | [1][2] |
| Structure | CCOC(=O)C(C₁=CC=C(C=C₁)F)(F)F | [1] |
The Theoretical Underpinnings of Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process. The extent to which a solute dissolves is dictated by the Gibbs free energy of mixing, which accounts for both enthalpy (the energy of breaking and forming solute-solute, solvent-solvent, and solute-solvent interactions) and entropy (the increase in randomness).
For a compound like this compound, its solubility is governed by:
-
Polarity and Dipole Moment: The ester group (C=O) creates a significant dipole moment, favoring interactions with polar solvents. The gem-difluoro group further enhances the electrophilic character of the adjacent carbon.
-
Hydrogen Bonding: While the molecule itself lacks traditional hydrogen bond donors, the oxygen atoms of the ester carbonyl can act as hydrogen bond acceptors. This suggests enhanced solubility in protic solvents (e.g., alcohols) compared to aprotic solvents of similar polarity.
-
Van der Waals Forces: The phenyl ring contributes to London dispersion forces, allowing for interactions with both nonpolar and polar aromatic solvents.
-
Fluorine Chemistry: The fluorine atoms are highly electronegative but have low polarizability. This can lead to unique dipole-dipole interactions and sometimes phase separation (fluorophilicity/fluorophobicity) in highly fluorinated systems, though this is less dominant in this molecule compared to perfluorinated compounds.
Predictive models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-SAC (COnductor-like Screening MOdel for Segment Activity Coefficient) can be employed for initial solvent screening, offering theoretical estimations of solubility before extensive experimental work is undertaken.[3][4] These models use group contribution methods or quantum chemical calculations to predict activity coefficients, which are crucial for calculating solid-liquid equilibria.[4]
A Validated Protocol for Experimental Solubility Determination
To obtain reliable and reproducible solubility data, a systematic experimental approach is essential. The isothermal equilibrium method is the gold standard. The core principle is to create a saturated solution at a constant temperature and then accurately measure the concentration of the dissolved solute.
Step-by-Step Experimental Workflow:
-
Material Preparation:
-
Ensure the this compound is of high purity (>99%), verified by a suitable analytical method (e.g., HPLC, NMR). Impurities can significantly alter solubility measurements.
-
Use analytical grade or HPLC grade solvents to avoid interferences.
-
-
Equilibrium Setup:
-
Add an excess amount of the solid solute to a known volume or mass of the chosen solvent in a sealed vessel (e.g., a screw-cap vial or a jacketed glass reactor). The presence of undissolved solid is crucial to ensure saturation.
-
Place the vessel in a thermostatically controlled environment (e.g., a shaking incubator, water bath, or temperature-controlled block) set to the desired temperature (e.g., 25 °C). Maintain temperature control to within ±0.1 °C.
-
Agitate the mixture continuously (e.g., using a magnetic stirrer or orbital shaker) to facilitate the dissolution process and reach equilibrium faster.
-
-
Equilibrium Confirmation:
-
Allow the mixture to equilibrate for a sufficient period. A common duration is 24-48 hours.
-
Causality Check: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24h, 36h, 48h). If the measured concentration is constant, equilibrium is established.
-
-
Sample Preparation and Analysis:
-
Cease agitation and allow the undissolved solid to settle for at least 2 hours at the experimental temperature.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation upon cooling.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles. This step is critical to avoid overestimation of solubility.
-
Accurately dilute the filtered sample gravimetrically or volumetrically with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.
-
-
Quantitative Analysis:
-
Quantify the concentration of the solute in the diluted sample using a validated analytical method, typically reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a multi-point calibration curve using standards of known concentration to ensure accurate quantification.
-
Diagram of the Isothermal Solubility Determination Workflow
Caption: Workflow for Isothermal Equilibrium Solubility Measurement.
Expected Solubility Trends and Solvent Selection
While specific experimental data for this compound is not widely published in readily accessible literature, we can predict its behavior based on its structure and established chemical principles. The compound's moderate polarity suggests it will be most soluble in solvents of similar character.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | High | The dipole moments of these solvents effectively interact with the polar ester group of the solute. Lack of strong solvent-solvent hydrogen bonding allows for easier solvation. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good dipole-dipole interactions and the ability to dissolve moderately polar organic compounds. DCM is often an excellent solvent for compounds of this type. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The solvent's ability to act as a hydrogen bond donor can interact with the solute's ester oxygens. However, the strong solvent-solvent hydrogen bonding network must be disrupted, which can slightly lower solubility compared to aprotic solvents. |
| Aromatic | Toluene, Xylene | Moderate | The aromatic ring of the solute can engage in π-π stacking with the solvent, while the overall polarity mismatch with the ester group may limit high solubility. |
| Nonpolar | Hexane, Heptane | Low | Significant mismatch in polarity ("like dissolves like" principle). The energy required to break the solute's crystal lattice is not compensated by favorable solute-solvent interactions. |
Visualizing Molecular Interactions
The solubility of this compound is a direct result of the sum of intermolecular forces between it and the solvent molecules. The following diagram illustrates the key interactions at play.
References
- 1. This compound | C10H9F3O2 | CID 11020343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 175543-23-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. (102b) Thermodynamic Modeling and Prediction of Solubility of Organic Molecules and Pharmaceuticals | AIChE [proceedings.aiche.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
The Strategic deployment of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate in Modern Medicinal Chemistry
The selective incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The gem-difluoroalkyl group, in particular, serves as a valuable bioisostere for carbonyl groups and other functionalities, often leading to enhanced metabolic stability, increased binding affinity, and improved oral bioavailability. Within this context, Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate emerges as a key building block, providing a gateway to a range of complex fluorinated molecules with significant therapeutic potential.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry. We will delve into its applications, provide detailed experimental protocols for its conversion into key intermediates, and illustrate its strategic importance in the synthesis of high-value pharmaceutical targets.
Application Notes: A Gateway to Bioactive Molecules
The primary utility of this compound in medicinal chemistry lies in its role as a precursor to 2,2-difluoro-2-(4-fluorophenyl)acetic acid. This carboxylic acid is a crucial component for the synthesis of a variety of bioactive compounds, most notably inhibitors of the enzyme dipeptidyl peptidase-IV (DPP-IV). DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.
The gem-difluoro-(4-fluorophenyl)methyl motif is particularly effective in this context as it can mimic the transition state of the natural substrate of the DPP-IV enzyme, leading to potent and selective inhibition. The fluorine atoms enhance the acidity of the alpha-proton (if present) and can participate in favorable electrostatic interactions within the enzyme's active site.
A prime example of the application of a similar structural motif is in the synthesis of Sitagliptin, a widely prescribed DPP-IV inhibitor. While Sitagliptin itself contains a 2,4,5-trifluorophenyl group, the synthetic principles for coupling the phenylacetic acid moiety with the requisite amine are directly transferable.[1][2][3]
Below, we present a detailed workflow for the utilization of this compound in the synthesis of a key intermediate for a Sitagliptin analogue.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 2,2-difluoro-2-(4-fluorophenyl)acetic acid
Introduction: The first critical step in utilizing this compound is its hydrolysis to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, followed by acidification. The following protocol is a representative procedure adapted from similar ester hydrolyses.[4]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add a solution of sodium hydroxide (1.2 - 2.0 eq) in water. The concentration of the NaOH solution can be in the range of 1-4 M.
-
Attach a reflux condenser and heat the mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. This should be done in an ice bath to control the exotherm.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2,2-difluoro-2-(4-fluorophenyl)acetic acid as a solid or oil. The crude product can be purified further by recrystallization or chromatography if necessary.
Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Product | 2,2-difluoro-2-(4-fluorophenyl)acetic acid |
| Typical Reagents | NaOH, HCl |
| Typical Solvents | Water, Diethyl ether/Ethyl acetate |
| Reaction Time | 1-4 hours |
| Temperature | 60-80 °C |
| Typical Yield | >90% |
Protocol 2: Amide Coupling of 2,2-difluoro-2-(4-fluorophenyl)acetic acid with a β-Amino Amide
Introduction: The newly synthesized 2,2-difluoro-2-(4-fluorophenyl)acetic acid can be coupled with various amines to form amide bonds. In the context of DPP-IV inhibitors, this often involves coupling with a β-amino amide or a heterocyclic amine. The following is a general protocol for amide bond formation using a common coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt).[5][6]
Materials:
-
2,2-difluoro-2-(4-fluorophenyl)acetic acid
-
Amine substrate (e.g., a β-amino amide hydrochloride salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM))
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Standard work-up reagents (e.g., aqueous HCl, aqueous NaHCO₃, brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,2-difluoro-2-(4-fluorophenyl)acetic acid (1.0 eq), the amine hydrochloride salt (1.0-1.2 eq), and the coupling activator (HOBt or HOAt, 1.0-1.2 eq) in an anhydrous aprotic solvent (DCM or DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the non-nucleophilic base (DIPEA or NMM, 2.0-3.0 eq) dropwise to the stirred suspension.
-
Add the coupling reagent (EDC·HCl, 1.1-1.5 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with the organic solvent used.
-
Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl or saturated NH₄Cl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Data Summary:
| Parameter | Value |
| Reactants | Carboxylic acid, Amine |
| Coupling Reagents | EDC·HCl, HOBt/HOAt |
| Base | DIPEA or NMM |
| Solvent | Anhydrous DCM or DMF |
| Reaction Time | 12-24 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 60-90% |
Visualizations
Workflow Diagram
References
- 1. 2,4,5-Trifluorophenylacetic acid | 209995-38-0 [chemicalbook.com]
- 2. CN110128258B - Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 3. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 4. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate as a Versatile Building Block for API Synthesis
Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry
The introduction of fluorine atoms into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The gem-difluoromethylene group (CF2) is of particular interest as it can act as a bioisostere for carbonyl groups, ethers, or other functionalities, while enhancing the compound's pharmacokinetic profile.[1][2]
Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is a valuable building block that provides a straightforward entry point for incorporating the pharmacologically relevant 2,2-difluoro-2-arylacetic acid motif into complex molecules. This guide provides detailed protocols for the key transformations of this building block, empowering researchers to leverage its potential in the synthesis of novel APIs.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₃O₂ | PubChem[3] |
| Molecular Weight | 218.17 g/mol | PubChem[3] |
| CAS Number | 175543-23-4 | BLDpharm[4] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Not specified | |
| Solubility | Expected to be soluble in common organic solvents |
Core Synthetic Transformations and Protocols
This compound serves as a stable precursor to the corresponding carboxylic acid, which is then readily activated for amide bond formation. The following sections provide detailed, step-by-step protocols for these key transformations.
Workflow for API Precursor Synthesis
The overall synthetic workflow from the starting ester to a potential API precursor, an amide, is depicted below. This two-step process involves an initial hydrolysis followed by an amide coupling reaction.
Caption: General workflow for the conversion of this compound to an amide.
Protocol 1: Hydrolysis of this compound
The conversion of the ethyl ester to the corresponding carboxylic acid is a critical first step. Acid-catalyzed hydrolysis is a standard and effective method for this transformation.
Mechanistic Rationale
The acid-catalyzed hydrolysis of an ester is a reversible reaction that proceeds via a tetrahedral intermediate.[5] The reaction is typically driven to completion by using a large excess of water. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Experimental Protocol
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like THF or dioxane if necessary, although direct suspension in the acidic solution is often feasible.
-
Hydrolysis: Add a large excess of 1 M aqueous HCl or H₂SO₄ (e.g., 10-20 volumes).
-
Heating: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers and wash with brine (1 x 20 volumes).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude 2,2-difluoro-2-(4-fluorophenyl)acetic acid can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Protocol 2: Amide Coupling of 2,2-Difluoro-2-(4-fluorophenyl)acetic Acid
The formation of an amide bond between a carboxylic acid and an amine is one of the most common reactions in medicinal chemistry. The use of coupling reagents facilitates this transformation under mild conditions, preventing the need for harsh reagents that could compromise sensitive functional groups.
Rationale for Reagent Selection
A variety of coupling reagents are available for amide bond formation.[6] For this protocol, we will focus on the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). HATU is known for its high efficiency, fast reaction times, and suppression of racemization, making it a reliable choice for a wide range of substrates.
Amide Coupling Workflow
Caption: Workflow for HATU-mediated amide coupling.
Experimental Protocol
Materials:
-
2,2-Difluoro-2-(4-fluorophenyl)acetic acid
-
Desired primary or secondary amine (1.0-1.2 eq)
-
HATU (1.1-1.5 eq)
-
Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-difluoro-2-(4-fluorophenyl)acetic acid (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 eq), HATU (1.1 eq), and DIPEA (2.0 eq). The order of addition can be critical; often the acid, amine, and base are mixed before the addition of the coupling reagent.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Summary of Representative Protocols
| Parameter | Protocol 1: Ester Hydrolysis | Protocol 2: Amide Coupling |
| Starting Material | This compound | 2,2-Difluoro-2-(4-fluorophenyl)acetic acid |
| Key Reagents | 1 M HCl or H₂SO₄ | Amine, HATU, DIPEA |
| Solvent | Water (with optional co-solvent) | Anhydrous DMF |
| Temperature | Reflux (~100 °C) | Room Temperature |
| Reaction Time | 4-12 hours | 2-12 hours |
| Work-up | Liquid-liquid extraction | Liquid-liquid extraction |
| Purification | Optional (Recrystallization or Chromatography) | Flash Column Chromatography |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of API candidates. Its utility lies in the straightforward and high-yielding conversion to the corresponding carboxylic acid and subsequent amides, introducing the beneficial gem-difluoroaryl motif. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to incorporate this building block into their synthetic strategies, paving the way for the discovery of new and improved therapeutic agents.
References
- 1. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,2-Difluoro-2-(4-fluorophenyl)acetamide | C8H6F3NO | CID 70510148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2,2-Difluoro-2-phenylacetate [oakwoodchemical.com]
- 5. Ethyl 2,2-difluoro-2-phenylacetate - Lead Sciences [lead-sciences.com]
- 6. WO2017025985A1 - Process of producing ethyl difluoroacetate - Google Patents [patents.google.com]
Application Notes and Protocols: Asymmetric Catalysis with Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Fluorine in Asymmetric Synthesis
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agrochemical design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1] Specifically, the gem-difluoroalkyl group (CF2) is a valuable motif, acting as a bioisostere for carbonyl groups or other functionalities. Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is a key building block for introducing this moiety, offering a gateway to a diverse range of chiral, fluorinated compounds.
This guide provides an in-depth exploration of the application of this compound and its corresponding enolate in asymmetric catalysis. We will delve into the mechanistic underpinnings of achieving high stereoselectivity and provide detailed protocols for key transformations, including aldol and Mannich-type reactions.
Mechanistic Considerations: Generating and Controlling the Difluoroenolate
The core challenge and opportunity in using this compound in asymmetric catalysis lies in the generation and facial selection of its corresponding enolate. Unlike their non-fluorinated counterparts, the electron-withdrawing nature of the fluorine atoms significantly impacts the reactivity and geometry of the enolate intermediate.
Several strategies have been successfully employed to generate difluoroenolates for asymmetric reactions:
-
In Situ Generation from Trifluoromethyl Diazo Compounds: A powerful method involves the reaction of a trifluoromethyl diazo compound with water or an alcohol in the presence of a rhodium catalyst to generate an α,α-difluoroenol species in situ.[2][3][4] This transiently formed nucleophile can then be intercepted by an electrophile in the presence of a chiral organocatalyst.
-
The Reformatsky Reaction: The classical Reformatsky reaction, involving the reaction of an α-haloester with a metal (typically zinc), can be rendered enantioselective through the use of chiral ligands.[5][6][7][8] For our target molecule, the corresponding ethyl bromo-2,2-difluoro-2-(4-fluorophenyl)acetate would be the ideal precursor.
The stereochemical outcome of these reactions is dictated by the chiral catalyst, which orchestrates the approach of the electrophile to the prochiral enolate. This is typically achieved through the formation of a well-defined, hydrogen-bonded transition state.
Visualizing the Catalytic Cycle: An Organocatalyzed Aldol-Type Reaction
The following diagram illustrates a plausible catalytic cycle for the asymmetric aldol-type reaction of an in situ-generated difluoroenol species with an aldehyde, catalyzed by a chiral organocatalyst (e.g., a quinine-derived squaramide).
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
Experimental Protocols
The following protocols are based on established procedures for analogous α,α-difluoroenolates and can be adapted for this compound.
Protocol 1: Asymmetric Aldol-Type Reaction with Isatins
This protocol describes the reaction of an in situ-generated difluoroenol with isatins, catalyzed by a quinine-derived organocatalyst, to yield chiral 3-substituted-3-hydroxyoxindoles.[2][3]
Materials:
-
Ethyl 2-diazo-2,2-difluoroacetate (or an appropriate precursor for the target enolate)
-
Substituted Isatin
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Quinine-derived squaramide organocatalyst (e.g., Q8 as described in the literature[2][3])
-
Anhydrous Tetrahydrofuran (THF)
-
Water (deionized)
-
Argon atmosphere
Procedure:
-
To a 10-mL oven-dried vial containing a magnetic stirring bar, add the isatin (0.1 mmol), Rh₂(OAc)₄ (1.0 mol%), and the organocatalyst (2.0 mol%).
-
Add anhydrous THF (1.0 mL) to the vial.
-
Add water (0.15 mmol, 1.5 equiv.).
-
In a separate vial, prepare a solution of the ethyl 2-diazo-2,2-difluoroacetate (0.15 mmol, 1.5 equiv.) in anhydrous THF (1.0 mL).
-
Under an argon atmosphere, add the diazo compound solution to the reaction vial via a syringe pump over 1 hour at 30 °C.
-
After the addition is complete, stir the reaction mixture for an additional 1-2 hours at 30 °C, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 3-hydroxyoxindole.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Asymmetric Mannich-Type Reaction with Imines
This protocol outlines the three-component reaction between an in situ-generated difluoroenol, an imine, and water, catalyzed by a chiral phosphoric acid (CPA), to produce chiral β-amino-α,α-difluoro esters.[2][3][4]
Materials:
-
Ethyl 2-diazo-2,2-difluoroacetate
-
Substituted Imine
-
Rhodium(II) bis(espinoate) (Rh₂(esp)₂)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., CPA-1 as described in the literature[2][3])
-
Anhydrous Ethyl Acetate (EA)
-
Water (deionized)
-
Argon atmosphere
Procedure:
-
To a 10-mL oven-dried vial containing a magnetic stirring bar, add water (0.15 mmol, 1.5 equiv.), Rh₂(esp)₂ (1.0 mol%), and the chiral phosphoric acid catalyst (2.0 mol%).
-
Add anhydrous ethyl acetate (1.0 mL) to the vial.
-
In a separate vial, prepare a solution of the ethyl 2-diazo-2,2-difluoroacetate (0.15 mmol, 1.5 equiv.) and the imine (0.1 mmol) in anhydrous ethyl acetate (1.0 mL).
-
Under an argon atmosphere, add the diazo/imine solution to the reaction vial via a syringe pump over 2 hours at 30 °C.
-
After the addition, stir the reaction mixture for an additional 1-2 hours at 30 °C, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography to yield the desired chiral β-amino ester.
-
Analyze the enantiomeric excess by chiral HPLC.
Data Presentation: Catalyst Performance
The choice of chiral catalyst is paramount for achieving high enantioselectivity. The following table summarizes representative results for the asymmetric aldol-type reaction with isatins using different quinine-derived organocatalysts.
| Catalyst | Solvent | Yield (%) | ee (%) |
| Q1 | THF | 68 | 65 |
| Q2 | THF | 75 | 80 |
| Q8 | THF | 95 | 94 |
Data adapted from analogous systems reported in the literature.[2][3]
Workflow for Asymmetric Synthesis
The following diagram outlines the general workflow for employing this compound derivatives in asymmetric catalysis.
Caption: General workflow for asymmetric synthesis.
Conclusion and Future Outlook
This compound is a highly valuable building block for the synthesis of complex, enantioenriched fluorinated molecules. The methodologies outlined in these application notes, particularly those involving in situ generation of the corresponding difluoroenolate, provide robust and highly stereoselective routes to valuable chiral intermediates. Future research in this area will likely focus on expanding the scope of applicable electrophiles, developing novel and more efficient chiral catalysts, and applying these methods to the total synthesis of biologically active compounds.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. d-nb.info [d-nb.info]
- 3. Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. | Sigma-Aldrich [merckmillipore.com]
- 7. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. The Chemist | Journal of the American Institute of Chemists [theaic.org]
Application Notes and Protocols: Experimental Setup for the Reformatsky Reaction with Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Molecules in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules can dramatically alter their biological properties, including metabolic stability, binding affinity, and lipophilicity. This has made organofluorine compounds highly valuable in the development of pharmaceuticals and agrochemicals.[1] The Reformatsky reaction, a classic carbon-carbon bond-forming reaction, provides a powerful tool for the synthesis of β-hydroxy esters, which are versatile intermediates in organic synthesis.[2][3] This application note provides a detailed protocol for the Reformatsky reaction using Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, a substrate of significant interest for creating complex fluorinated molecules.[4]
The reaction involves the oxidative addition of zinc to an α-haloester to form an organozinc intermediate, known as a Reformatsky enolate.[5][6] This enolate then adds to a carbonyl compound, such as an aldehyde or ketone, to yield a β-hydroxy ester after an acidic workup.[7][8] A key advantage of the Reformatsky reaction is the relatively low reactivity of the organozinc reagent compared to Grignard or organolithium reagents, which allows for greater functional group tolerance.[5][9]
Mechanistic Overview
The currently accepted mechanism for the Reformatsky reaction involves the following key steps:
-
Formation of the Organozinc Reagent: Zinc metal inserts into the carbon-halogen bond of the α-haloester.[5] This oxidative addition forms a zinc enolate.[2]
-
Dimerization: In solution, these zinc enolates can exist as dimers.[10][11]
-
Reaction with Carbonyl: The zinc enolate reacts with the aldehyde or ketone through a six-membered chair-like transition state to form a new carbon-carbon bond.[7][8]
-
Hydrolysis: An acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester.[5]
Figure 1: Simplified workflow of the Reformatsky reaction.
Experimental Protocol
This protocol details the reaction of Ethyl 2-bromo-2,2-difluoroacetate with 4-fluorobenzaldehyde.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| Zinc dust (<325 mesh) | 7440-66-6 | 65.38 | 15 | 3.0 |
| Iodine | 7681-11-0 | 253.81 | 0.5 | 0.1 |
| 4-Fluorobenzaldehyde | 459-57-4 | 124.11 | 5 | 1.0 |
| Ethyl 2-bromo-2,2-difluoroacetate | 7647-01-0 | 202.99 | 10 | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | 20 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 100 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Step-by-Step Procedure
1. Zinc Activation:
-
Rationale: A layer of zinc oxide on the surface of the zinc dust can inhibit the reaction. Activation removes this layer, exposing a fresh, reactive metal surface.[7][12] Various methods exist, including the use of iodine, 1,2-dibromoethane, or acids.[13]
-
Procedure:
-
To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add zinc dust (15 mmol, 3.0 eq.).
-
Add a few crystals of iodine.
-
Add anhydrous THF (20 mL).
-
Heat the suspension to a gentle reflux. The disappearance of the purple color of the iodine indicates that the zinc has been activated.
-
Cool the flask to room temperature.
-
2. Reaction Setup and Execution:
-
Rationale: The reaction is sensitive to moisture, so anhydrous conditions are crucial for good yields. The slow addition of the reactants helps to control the exothermic reaction.
-
Procedure:
-
In a separate dry flask, prepare a solution of 4-fluorobenzaldehyde (5 mmol, 1.0 eq.) and ethyl 2-bromo-2,2-difluoroacetate (10 mmol, 2.0 eq.) in anhydrous THF (30 mL).
-
Transfer this solution to a dropping funnel and attach it to the reaction flask containing the activated zinc.
-
Add the solution dropwise to the stirred zinc suspension over 30 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
3. Workup and Purification:
-
Rationale: The workup quenches the reaction and removes inorganic salts. Purification by column chromatography is typically required to isolate the desired β-hydroxy ester.[14]
-
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate.
-
Figure 2: Experimental workflow for the Reformatsky reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No reaction or low yield | Incomplete zinc activation | Ensure the iodine color disappears completely during activation. Consider alternative activation methods like using a zinc-copper couple.[7] |
| Wet reagents or solvent | Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried. | |
| Formation of side products | Reaction temperature too high | Maintain the recommended reaction temperature. Consider running the reaction at a lower temperature for a longer duration. |
| Impure starting materials | Purify starting materials before use. |
Safety Precautions
-
Zinc Dust: Finely divided zinc dust is flammable and can form explosive mixtures with air.[15][16] Handle in a well-ventilated fume hood and avoid creating dust clouds.[17] Keep away from heat, sparks, and open flames.[18]
-
Ethyl 2-bromo-2,2-difluoroacetate: This is a lachrymator and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[17]
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly opened bottles or test for and remove peroxides before use.
-
General: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this reaction.[19]
References
- 1. Item - The Fluorinated asymmetric reformatsky reaction with aromatic ketones and imines - University of Leicester - Figshare [figshare.le.ac.uk]
- 2. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 3. psiberg.com [psiberg.com]
- 4. researchgate.net [researchgate.net]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 9. Reformatsky Reaction [organic-chemistry.org]
- 10. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Chemicals [chemicals.thermofisher.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Reformatsky reaction is an addition reaction in which an orga... | Study Prep in Pearson+ [pearson.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 18. redox.com [redox.com]
- 19. orgchemboulder.com [orgchemboulder.com]
The Strategic Role of Aryl-Difluoroacetate Esters in Advanced Pesticide Synthesis: Focus on Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate
An Application Guide for Researchers
Abstract
The introduction of fluorine atoms into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design, offering profound enhancements to molecular stability, metabolic resistance, and target affinity. Within this context, specialized building blocks containing gem-difluoro groups are of paramount importance. This guide focuses on Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, a versatile synthon, and elucidates its strategic role as a high-value intermediate in the development of next-generation pesticides. We will explore the rationale behind its use, provide a detailed protocol for its derivatization into a common pesticide scaffold, and discuss the metabolic implications of the difluoroacetate moiety in final products.
The Fluorine Advantage in Agrochemical Design
The deliberate incorporation of fluorine into pesticide candidates is a proven strategy to optimize performance. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart significant advantages. Approximately 50% of crop protection products currently in development contain fluorine, a testament to its impact.[1] Key benefits include:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), prolonging the active life of the pesticide in the target organism.
-
Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to penetrate biological membranes, such as the waxy cuticle of plants or the exoskeleton of insects.
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for optimizing binding to a biological target.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a shape that is more favorable for binding to its target receptor or enzyme.
Profile: this compound
This compound (EDFA) is a specialized organic building block designed for use in complex organic synthesis. Its structure is notable for three key features:
-
The gem-Difluoroacetate Core: The two fluorine atoms on the alpha-carbon provide the metabolic stability and electronic modulation central to the "fluorine advantage."
-
The Ethyl Ester: This functional group serves as a versatile reactive handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, which are prevalent in a wide range of commercial pesticides.
-
The 4-Fluorophenyl Ring: This aryl group provides a scaffold that can be further functionalized. Its presence suggests utility in creating active ingredients that target pathways involving aromatic recognition, such as those targeted by auxin-mimic herbicides or other pesticides that bind to aromatic-rich pockets in enzymes.[2][3]
| Property | Value | Source |
| CAS Number | 175543-23-4 | [4][5] |
| Molecular Formula | C₁₀H₉F₃O₂ | [4] |
| Molecular Weight | 218.17 g/mol | [4] |
| Synonyms | Ethyl 4-(fluorophenyl)difluoroacetate, Benzeneacetic acid, alpha,alpha,4-trifluoro-, ethyl ester | [4] |
Application Focus: A Synthon for Novel Pesticide Scaffolds
EDFA is not an active pesticide itself but rather a high-value precursor. Its structure allows for its incorporation into larger, more complex molecules, making it a key component in the synthesis of novel herbicides, insecticides, and fungicides. The strategic value of EDFA lies in its ability to introduce the difluoro-aryl-acetate moiety into a target structure through straightforward chemical transformations.
Protocol: Synthesis of N-Aryl-2,2-difluoro-2-(4-fluorophenyl)acetamide
This protocol details a representative and fundamental transformation: the conversion of EDFA to an amide. The amide bond is a critical linkage in countless agrochemicals. This procedure provides a robust method for coupling EDFA with an amine, demonstrating its utility as a building block.
4.1 Principle This two-step protocol first involves the saponification (hydrolysis) of the ethyl ester of EDFA to its corresponding carboxylic acid using a strong base. The resulting carboxylate salt is then acidified to yield the free acid. In the second step, the carboxylic acid is activated and coupled with a representative amine (e.g., aniline) using a standard peptide coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target amide. This method is chosen for its high efficiency and mild reaction conditions.
4.2 Materials and Reagents
-
This compound (EDFA)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Aniline (or other primary/secondary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
-
Round-bottom flasks, magnetic stirrer, stir bars
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Silica gel for column chromatography
4.3 Step-by-Step Procedure
Step A: Hydrolysis of EDFA to 2,2-difluoro-2-(4-fluorophenyl)acetic acid
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v) in a round-bottom flask.
-
Add Lithium hydroxide (1.5 eq) to the solution and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC (e.g., using 30% EtOAc in hexanes). The disappearance of the starting material spot (ester) and the appearance of a new, more polar spot at the baseline (carboxylate) indicates completion (typically 2-4 hours).
-
Once the reaction is complete, remove the THF using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by slowly adding 1M HCl. A white precipitate of the carboxylic acid may form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. This product is often pure enough for the next step without further purification.
Step B: Amide Coupling
-
Dissolve the crude 2,2-difluoro-2-(4-fluorophenyl)acetic acid (1.0 eq) from Step A in anhydrous DCM.
-
Add HOBt (1.2 eq) and the desired amine (e.g., aniline, 1.1 eq).
-
Add DIPEA (2.5 eq) to the mixture to act as a non-nucleophilic base.
-
Finally, add the solid coupling reagent EDC (1.5 eq) portion-wise at room temperature.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
4.4 Characterization and Quality Control
-
Purification: The resulting crude amide should be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% ethyl acetate in hexanes).
-
Identity Confirmation: The structure of the purified product should be confirmed by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry (MS) to ensure the correct amide has been formed.
-
Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), with a purity of >95% being typical for subsequent use in biological screening.
Metabolic and Regulatory Considerations: The Difluoroacetic Acid (DFA) Link
A critical aspect of developing pesticides containing a difluoro-alkyl group is understanding their environmental and metabolic fate. It is well-documented that certain active ingredients, such as the insecticide flupyradifurone which contains a 2,2-difluoroethyl group, can degrade to form difluoroacetic acid (DFA).[6][7] DFA is a stable metabolite that can be found in crops and the environment following the application of the parent pesticide.[6]
Therefore, any pesticide developed from an EDFA-derived scaffold would likely be scrutinized for its potential to metabolize to DFA. Regulatory bodies like the European Food Safety Authority (EFSA) establish Maximum Residue Levels (MRLs) for such metabolites in food products to ensure consumer safety.[6]
Table of EU Maximum Residue Levels for Difluoroacetic Acid (DFA) in Select Products [6]
| Product Category | Example Products | MRL (mg/kg) |
| Citrus Fruits | Grapefruits, lemons, oranges | 0.8 |
| Stone Fruits | Apricots, cherries, peaches | 0.9 |
| Vegetables (Fruiting) | Tomatoes, peppers, aubergines | 1.5 |
| Cereals | Barley, maize, rice, wheat | 0.02 |
| Animal Products | Muscle, fat, liver, kidney (various) | 0.02 - 0.7 |
Data based on regulations subject to change. Researchers should consult the latest official MRL databases.
Understanding this metabolic pathway is crucial during the development phase. Designing the final pesticide molecule to minimize cleavage that leads to DFA, or confirming that the resulting DFA levels are well below regulatory limits, is a key consideration for bringing a product to market.
Conclusion
This compound stands as a sophisticated and highly valuable building block in the arsenal of the modern agrochemical scientist. Its carefully designed structure provides a direct route to incorporating the advantageous difluoro-aryl-acetate moiety into novel pesticide candidates. By leveraging its versatile reactivity, as demonstrated in the provided amide synthesis protocol, researchers can construct complex active ingredients with the potential for enhanced metabolic stability, target affinity, and overall field performance. A thorough understanding of its synthetic applications and the metabolic implications of its core structure is essential for its successful use in the discovery and development of the next generation of crop protection solutions.
References
- 1. biesterfeld.no [biesterfeld.no]
- 2. The action of 2,4-Dichlorophenoxyacetic acid on the isolated heart of insect and amphibia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H9F3O2 | CID 11020343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 175543-23-4|this compound|BLD Pharm [bldpharm.com]
- 6. agrinfo.eu [agrinfo.eu]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Application Note & Protocols: Mastering Nucleophilic Substitution with Difluoroacetates for Difluoromethylation
Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Abstract: The difluoromethyl (CF₂H) group is a paramount functional motif in modern drug discovery, acting as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl, thiol, or amine groups.[1] This guide provides a comprehensive overview of the standard reaction conditions for introducing the CF₂H moiety using difluoroacetate derivatives. We delve into the core mechanistic principles, which predominantly involve the in situ generation of difluorocarbene (:CF₂), and present detailed, field-proven protocols for the O-, N-, and S-difluoromethylation of various substrates. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to successfully implement these transformative reactions.
The Mechanistic Cornerstone: Beyond Sₙ2 to Difluorocarbene
A common misconception is that nucleophilic substitution on difluoroacetate derivatives occurs via a direct Sₙ2 displacement at the α-carbon. While plausible on paper, the prevailing and more synthetically versatile mechanism for many common reagents, such as ethyl bromodifluoroacetate and sodium chlorodifluoroacetate, proceeds through the generation of the electrophilic difluorocarbene (:CF₂).[2][3] Understanding this pathway is critical for reaction design and optimization.
The process can be summarized in three key stages:
-
Initiation: For ester-based precursors like ethyl bromodifluoroacetate, a base (e.g., LiOH) first promotes hydrolysis of the ester to the corresponding carboxylate salt.[3][4] For precursors already in salt form, such as sodium chlorodifluoroacetate, this step is bypassed.
-
Carbene Formation: The resulting halo-difluoroacetate anion undergoes thermal or base-induced decarboxylation. This is followed by the rapid elimination of the halide anion (e.g., Cl⁻ or Br⁻) to generate the highly reactive difluorocarbene intermediate.[2][3]
-
Nucleophilic Trapping: The nucleophile, deprotonated under the basic reaction conditions, swiftly traps the electrophilic difluorocarbene. A subsequent protonation step, typically during aqueous workup, yields the final difluoromethylated product.[2][5]
This mechanistic understanding explains why reaction conditions are often tailored to facilitate carbene formation rather than a classical bimolecular substitution.
References
- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N , or O ‐Difluoromethylation, N ‐Ethylation and S ‐(ethoxycarbonyl)difluoromethylation | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydrolysis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate
Abstract
This document provides a comprehensive guide for the hydrolysis of ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate to its corresponding carboxylic acid, 2,2-difluoro-2-(4-fluorophenyl)acetic acid. This transformation is a critical step in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol for base-catalyzed hydrolysis (saponification), and outline methods for product purification and characterization.
Introduction: The Significance of 2,2-Difluoro-2-(4-fluorophenyl)acetic Acid
2,2-Difluoro-2-(4-fluorophenyl)acetic acid is a key fluorinated building block in medicinal and agrochemical research.[1] The presence of the geminal difluoro group at the alpha-carbon and a fluorine atom on the phenyl ring imparts unique physicochemical properties to molecules incorporating this moiety.[1] Strategic fluorination is a well-established strategy in drug design to enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[1] Consequently, the efficient and scalable synthesis of 2,2-difluoro-2-(4-fluorophenyl)acetic acid is of paramount importance.
The hydrolysis of its ethyl ester precursor is a common and effective method for its preparation. This document will focus on the base-catalyzed hydrolysis, also known as saponification, which offers significant advantages over acid-catalyzed methods, including irreversibility and simplified product isolation.[2][3][4]
Reaction Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)
The saponification of this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a hydroxide ion (from a base such as lithium hydroxide, sodium hydroxide, or potassium hydroxide) on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of the ethoxide leaving group and the formation of the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the corresponding carboxylate salt, driving the reaction to completion.[5][6] An acidic workup is then required to protonate the carboxylate salt and yield the final carboxylic acid product.[4][7]
Diagram of the Saponification Mechanism:
Caption: General mechanism of base-catalyzed ester hydrolysis.
Experimental Protocol: Hydrolysis of this compound
This protocol details the base-catalyzed hydrolysis of this compound using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system. Lithium cations have been shown to accelerate the hydrolysis of esters in aqueous THF.[8][9][10]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 175543-23-4 | 218.17 | 1.0 eq (e.g., 5.0 g) |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 1310-66-3 | 41.96 | 2.0 - 3.0 eq |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | ~10 mL/g of ester |
| Deionized Water | 7732-18-5 | 18.02 | ~5 mL/g of ester |
| Hydrochloric Acid (HCl), 2M aqueous solution | 7647-01-0 | 36.46 | As needed for pH ~2 |
| Ethyl acetate, anhydrous | 141-78-6 | 88.11 | For extraction |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying |
Equipment
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Step-by-Step Procedure
Experimental Workflow:
Caption: Workflow for the hydrolysis of the ester.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in tetrahydrofuran (THF).
-
Base Preparation: In a separate beaker, dissolve lithium hydroxide monohydrate (2.0-3.0 eq) in deionized water.
-
Reaction Initiation: Add the aqueous lithium hydroxide solution to the stirred solution of the ester in THF at room temperature.
-
Heating: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 66-70°C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This typically takes 2-6 hours.
-
Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, slowly add 2M hydrochloric acid with stirring until the pH of the solution is approximately 2. A precipitate of the carboxylic acid may form.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Product Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 2,2-difluoro-2-(4-fluorophenyl)acetic acid.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene, hexanes/ethyl acetate) if necessary.
Product Characterization
The identity and purity of the synthesized 2,2-difluoro-2-(4-fluorophenyl)acetic acid can be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[11]
-
Melting Point: To compare with the literature value.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Extend the reaction time and ensure the mixture is refluxing. Increase the equivalents of base if necessary. |
| Ineffective stirring. | Ensure vigorous stirring to promote mixing of the biphasic system. | |
| Low Yield | Incomplete extraction of the product. | Perform additional extractions with ethyl acetate. |
| Product loss during workup. | Ensure complete protonation during acidification to minimize the solubility of the carboxylate salt in water. | |
| Oily Product Instead of Solid | Impurities present. | Purify the product by column chromatography or recrystallization. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and its hydrolysis product should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Tetrahydrofuran is flammable; keep it away from ignition sources.
-
Handle hydrochloric acid with caution as it is corrosive.
Conclusion
The protocol described provides a reliable and efficient method for the hydrolysis of this compound to 2,2-difluoro-2-(4-fluorophenyl)acetic acid. The use of lithium hydroxide in a THF/water system offers excellent reaction rates and yields. This application note serves as a valuable resource for researchers engaged in the synthesis of fluorinated compounds for various applications in the life sciences.
References
- 1. 2,2-Difluoro-2-(4-fluorophenyl)acetic Acid|94010-78-3 [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran [jstage.jst.go.jp]
- 10. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
Application Note & Protocol: Synthetic Routes to Novel Derivatives from Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate
Abstract: This document provides a detailed guide for the synthesis of key derivatives from Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, a valuable fluorinated building block in medicinal chemistry and materials science.[1][2] The gem-difluoroacetate moiety offers unique electronic and conformational properties, making its derivatives highly sought after for developing novel pharmaceuticals and agrochemicals.[3] We present validated, step-by-step protocols for three fundamental transformations: (1) Hydrolysis to 2,2-difluoro-2-(4-fluorophenyl)acetic acid, (2) Reductive conversion to 2,2-difluoro-2-(4-fluorophenyl)ethanol, and (3) Amidation to generate 2,2-difluoro-2-(4-fluorophenyl)acetamide. The causality behind experimental choices, safety considerations, and characterization data are discussed to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of the α,α-Difluoroaryl Acetic Ester Scaffold
This compound serves as a pivotal starting material for introducing the difluoromethylene group adjacent to an aromatic ring. This structural motif is a bioisostere for carbonyls, ethers, and other functional groups, capable of enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets.[3] The synthetic utility of this ester lies primarily in the reactivity of its ester functional group, which can be readily converted into a carboxylic acid, an alcohol, or an amide. These primary derivatives serve as versatile intermediates for constructing more complex molecules. This guide outlines the core synthetic pathways to unlock this chemical potential.
Core Synthetic Pathways
The primary transformations of this compound involve reactions at the ester carbonyl group. The diagram below illustrates the three key synthetic routes detailed in this guide.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to help you navigate the complexities of this synthesis and optimize your reaction yields.
Introduction to Synthetic Strategies
The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through several synthetic routes. The most common and practical method is the Reformatsky reaction , which involves the reaction of an activated zinc species with ethyl bromodifluoroacetate and 4-fluorobenzaldehyde. An alternative, though less direct, approach involves the nucleophilic fluorination of a suitable precursor like ethyl 2-(4-fluorophenyl)-2-oxoacetate. This guide will primarily focus on the Reformatsky approach, as it is a more convergent and widely utilized method for this class of compounds.
Troubleshooting Guide: The Reformatsky Reaction Approach
The Reformatsky reaction, while powerful, can be sensitive to various experimental parameters. Below is a troubleshooting guide to address common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Inactive Zinc: The activation of zinc is critical for the oxidative insertion into the carbon-bromine bond of ethyl bromodifluoroacetate.
-
Solution: Activate the zinc dust immediately before use. Common activation methods include washing with dilute HCl, followed by rinses with water, ethanol, and diethyl ether, and then drying under high vacuum. Alternatively, treatment with a small amount of iodine or 1,2-dibromoethane can be effective.[1]
-
-
Wet Reagents or Glassware: The organozinc intermediate is highly moisture-sensitive.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and ensure all reagents are free of water.
-
-
Improper Reaction Temperature: The formation of the Reformatsky reagent and its subsequent reaction with the aldehyde are temperature-dependent.
-
Solution: The reaction is typically initiated at room temperature or with gentle heating to facilitate the formation of the organozinc reagent. The subsequent addition of the aldehyde is often carried out at a controlled temperature to prevent side reactions.
-
-
Poor Quality of Ethyl Bromodifluoroacetate: The starting α-haloester can degrade over time.
-
Solution: Use freshly distilled or high-purity ethyl bromodifluoroacetate.
-
Problem 2: Formation of Side Products
Common Side Products and Mitigation Strategies:
-
Self-condensation of Ethyl Bromodifluoroacetate: The Reformatsky reagent can react with unreacted ethyl bromodifluoroacetate.
-
Solution: Add the ethyl bromodifluoroacetate slowly to the activated zinc to maintain a low concentration of the free reagent.
-
-
Formation of a β-hydroxy ester: The initial product of the Reformatsky reaction is a β-hydroxy ester. While this is the desired intermediate, subsequent dehydration can occur under certain workup conditions. If the non-dehydrated product is desired, a carefully controlled acidic workup is necessary.[2][3][4]
-
Homocoupling of the Reformatsky Reagent: The organozinc reagent can couple with itself.
-
Solution: This is often a minor side product but can be minimized by ensuring the efficient reaction with the aldehyde.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Reformatsky reaction in this synthesis?
A1: The choice of solvent can significantly impact the yield. Aprotic polar solvents are generally preferred. Tetrahydrofuran (THF) is a common choice as it can solvate the organozinc intermediate effectively.[5] Other solvents like diethyl ether, dioxane, and mixtures of benzene or toluene with these ethers have also been used.[5] It is crucial to use anhydrous solvents to prevent the quenching of the Reformatsky reagent.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) can be used to monitor the consumption of the 4-fluorobenzaldehyde. A more quantitative analysis can be performed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to track the formation of the product and the disappearance of the starting materials.[6]
Q3: What is the best method for purifying the final product?
A3: Purification is typically achieved by column chromatography on silica gel.[7] A common eluent system is a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation.[7] It is important to remove the zinc salts during the workup by washing with a dilute acid (e.g., 1M HCl) followed by a brine wash.
Q4: Can I use other metals instead of zinc?
A4: While zinc is the classic metal for the Reformatsky reaction, other metals like indium, samarium, and chromium have been used in related transformations.[2] However, for the synthesis of this compound, activated zinc remains the most reliable and cost-effective choice.
Experimental Protocol: Reformatsky Synthesis of this compound
This protocol is a representative procedure based on established methodologies for the Reformatsky reaction.[2][3][4]
Materials:
-
Activated Zinc dust
-
Iodine (catalytic amount)
-
Ethyl bromodifluoroacetate
-
4-Fluorobenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add activated zinc dust (1.5 equivalents) and a crystal of iodine. Heat the flask gently under an inert atmosphere until the iodine vapor is visible, then allow it to cool to room temperature.
-
Reaction Setup: Add anhydrous THF to the flask.
-
Formation of the Reformatsky Reagent: A solution of ethyl bromodifluoroacetate (1.2 equivalents) in anhydrous THF is added dropwise to the zinc suspension. The reaction mixture is stirred and may require gentle heating to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a grayish suspension.
-
Addition of Aldehyde: Once the formation of the Reformatsky reagent is complete, a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise at a rate that maintains a gentle reflux.
-
Reaction Monitoring: The reaction is monitored by TLC or GC-MS until the 4-fluorobenzaldehyde is consumed.
-
Workup: The reaction is cooled to 0 °C and quenched by the slow addition of 1 M HCl. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The organic layer is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of Aryl-difluoroacetates in Reformatsky-type Reactions
| Parameter | Variation | Observed Effect on Yield | Reference |
| Solvent | THF | Generally good yields | [5] |
| Benzene/Ether | Effective, but may require longer reaction times | [5] | |
| Dioxane | Can be used as an alternative to THF | [2] | |
| Zinc Activation | Acid wash (HCl) | Effective for removing oxide layer | [1] |
| Iodine/1,2-dibromoethane | Catalytic amounts can initiate the reaction | [1] | |
| Temperature | 25-40 °C | Optimal for reagent formation and reaction | Inferred from general protocols |
| > 60 °C | May lead to increased side products | Inferred from general protocols | |
| Stoichiometry | Excess Zinc and Haloester | Can drive the reaction to completion | Inferred from general protocols |
Mechanistic Insight: The Reformatsky Reaction
The mechanism of the Reformatsky reaction involves several key steps, starting with the formation of an organozinc reagent. A simplified representation of the generally accepted mechanism is provided below.[2][3][4]
References
- 1. reddit.com [reddit.com]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. Reformatsky Reaction| Reaction Mechanism of Reformatsky Reaction [pw.live]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C10H9F3O2 | CID 11020343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Purification of Fluorinated Organic Compounds
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. The introduction of fluorine into organic molecules is a powerful strategy for modulating their physicochemical and biological properties, leading to advancements in pharmaceuticals, agrochemicals, and materials science.[1][2] However, the unique nature of the carbon-fluorine bond, the most polarized single bond in organic chemistry, presents distinct challenges during purification.[3]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific hurdles you may encounter. Our approach is grounded in explaining the "why" behind the "how," empowering you to make informed decisions in your experimental work.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and solve common purification problems encountered with fluorinated organic compounds.
Chromatography Challenges
Question: My fluorinated compound is showing significant peak tailing on a C18 column. What are the likely causes and how can I fix this?
Answer:
Poor peak shape, particularly tailing, is often a result of secondary interactions between your analyte and the stationary phase.[4] With fluorinated compounds, the high electronegativity of fluorine can lead to undesirable interactions with residual silanols on silica-based columns.[4]
Possible Causes & Solutions:
| Possible Cause | Explanation | Solution |
| Secondary Silanol Interactions | The polar C-F bonds can interact with acidic silanol groups (Si-OH) on the silica backbone of the stationary phase, causing peak tailing.[4] | 1. Use an End-Capped Column: Select a column that has been "end-capped" to minimize the number of free silanol groups.[4]2. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups, reducing interactions.[4]3. Add a Competitive Base: For basic fluorinated compounds, adding a small amount of a competitive base like triethylamine (TEA) can saturate the active silanol sites. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak fronting.[5] | Reduce Sample Load: Decrease the concentration or injection volume of your sample.[4] |
| Unusual Hydrophobicity/Lipophobicity | Highly fluorinated compounds can be both hydrophobic and lipophobic, leading to poor interaction with the C18 stationary phase.[5] | Switch Stationary Phase: Consider a phenyl-hexyl or a specialized fluorinated stationary phase column, which can offer different selectivity through pi-pi or fluorous interactions.[4] |
Question: I am struggling to separate my target fluorinated compound from a closely related impurity. How can I improve the resolution?
Answer:
Co-elution occurs when the selectivity of your chromatographic system is insufficient to differentiate between your compound of interest and an impurity.[4] The unique electronic properties of fluorine can make fluorinated isomers or byproducts have very similar polarities to the target compound.
Strategies to Enhance Selectivity:
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) in your mobile phase can alter the selectivity of the separation.[4] Methanol is a proton donor and can engage in different intermolecular interactions than the aprotic acetonitrile.
-
Utilize an Orthogonal Technique: If reversed-phase HPLC is not providing adequate separation, consider a technique with a different separation mechanism.[4]
-
Hydrophilic Interaction Chromatography (HILIC): Excellent for highly polar fluorinated compounds that have little or no retention in reversed-phase.[4]
-
Supercritical Fluid Chromatography (SFC): Often provides unique selectivity for fluorinated compounds and is a green chemistry alternative.
-
Experimental Workflow: Method Development for Co-eluting Peaks
Caption: A decision tree for optimizing chromatographic separation of co-eluting fluorinated compounds.
Crystallization Challenges
Question: My fluorinated compound oils out or remains stubbornly soluble in a wide range of solvents. How do I approach crystallization?
Answer:
The altered intermolecular forces of fluorinated compounds can make crystallization challenging. The high electronegativity of fluorine can weaken hydrogen bonding capabilities while the low polarizability of the C-F bond reduces van der Waals interactions.[6][7]
Systematic Approach to Crystallization:
-
Solvent Screening:
-
Start with common solvents: Test solubility in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).
-
Consider "fluorous" interactions: For highly fluorinated compounds, explore fluorous solvents (e.g., perfluorohexane) or solvents with some fluorine content (e.g., trifluoroethanol). The principle of "like-dissolves-like" can be advantageous here.[3]
-
-
Solvent/Anti-Solvent Method:
-
Dissolve your compound in a good solvent at a slightly elevated temperature.
-
Slowly add an "anti-solvent" (in which your compound is insoluble) until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again, then allow it to cool slowly.
-
-
Vapor Diffusion:
-
Dissolve your compound in a relatively volatile solvent.
-
Place this solution in a small, open vial inside a larger, sealed container that contains a more volatile anti-solvent.
-
Over time, the anti-solvent will diffuse into the solvent, slowly inducing crystallization.
-
Distillation and Volatility Challenges
Question: I am trying to purify a volatile fluorinated compound by distillation, but it seems to form an azeotrope with the solvent. How can I break this azeotrope?
Answer:
Azeotropes are mixtures of two or more liquids whose composition cannot be altered by simple distillation.[8] Fluorinated compounds, particularly alcohols and other polar molecules, are known to form azeotropes with common organic solvents and water.[9]
Techniques for Breaking Azeotropes:
| Technique | Description | Example Application |
| Extractive Distillation | A high-boiling, non-volatile solvent (an "entrainer") is added to the mixture. The entrainer alters the relative volatility of the components, allowing for separation.[10][11] | Separating 2,2,2-trifluoroethanol from isopropanol using N-methyl-2-pyrrolidone as an entrainer. |
| Azeotropic Distillation | An entrainer is added that forms a new, lower-boiling azeotrope with one of the components, which can then be distilled off.[8][12] | The classic example is using benzene to break the ethanol-water azeotrope. A similar principle can be applied to fluorinated mixtures. |
| Pressure-Swing Distillation | The composition of an azeotrope is often dependent on pressure. The mixture is distilled in two columns at different pressures to achieve separation.[8][12] | This technique is effective for separating mixtures like tetrahydrofuran and water.[12] |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why are fluorinated compounds often difficult to purify by standard silica gel column chromatography?
A1: The high polarity of the C-F bond can lead to very strong interactions with the polar silica gel stationary phase. This can result in broad peaks, tailing, and sometimes irreversible binding. For less polar fluorinated compounds, their unique "fluorous" nature can lead to weak retention and co-elution with non-polar impurities. A good starting point is to use a less polar mobile phase system than for non-fluorinated analogs or to consider using deactivated silica or alternative stationary phases like alumina or fluorinated silica gel.
Q2: Are there special safety precautions I should take when handling and purifying fluorinated compounds?
A2: Yes, safety is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield if there is a splash risk, and gloves rated for the specific compound and solvents you are using.[13][14]
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile fluorinated compounds or reactive fluorinating agents.[13][14]
-
Handling Reactive Reagents: Fluorinating agents can be highly reactive and corrosive.[13][15] Ensure you are familiar with the specific hazards and quenching procedures for any such reagents.
-
Waste Disposal: Dispose of fluorinated waste according to your institution's guidelines.[14][16] Some fluorinated compounds are persistent organic pollutants.[3]
Q3: How does the position and number of fluorine atoms affect a molecule's properties and its purification strategy?
A3: The impact is profound.
-
Single Fluorine vs. Polyfluorination: A single fluorine atom can act as a "super-hydrogen," subtly altering pKa and conformation. A trifluoromethyl (-CF3) group is a strong electron-withdrawing group and significantly increases lipophilicity.
-
Aromatic vs. Aliphatic Fluorination: Fluorine on an aromatic ring alters its electronic properties, influencing its interactions with other aromatic systems (e.g., in phenyl-based HPLC columns). Fluorine on an aliphatic chain primarily impacts conformation and lipophilicity.
-
Impact on Purification: These changes dictate the choice of purification technique. A molecule with a -CF3 group might be well-suited for reversed-phase HPLC, while a polar, polyfluorinated alcohol might require HILIC or extractive distillation.[4]
Q4: My fluorinated compound is a solid, but I can't get an NMR spectrum with sharp peaks. Could this be a purification issue?
A4: While it could be an impurity issue, broad NMR peaks in fluorinated solids can also be due to:
-
Low Solubility: The compound may not be fully dissolved in the NMR solvent. Try a different deuterated solvent or gently warming the sample.[5]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant peak broadening.[5] These may be remnants from a catalytic reaction. Purifying by a method that can remove metals, such as passing through a plug of silica or celite, may help.
-
Chemical Exchange: Fluorine atoms may be undergoing exchange between different chemical environments on the NMR timescale.[5] Acquiring the spectrum at a different temperature can help confirm this.
Q5: What is "fluorous" chemistry and how can it be used for purification?
A5: Fluorous chemistry exploits the unique property that highly fluorinated compounds are often soluble in fluorous solvents but insoluble in common organic solvents.[3] This allows for a powerful purification strategy:
-
Tagging: A "fluorous tag" (a long perfluoroalkyl chain) is attached to the target molecule.
-
Extraction: The reaction mixture is subjected to a liquid-liquid extraction between an organic solvent and a fluorous solvent. The fluorous-tagged molecule preferentially moves to the fluorous phase, leaving non-tagged impurities behind.
-
Cleavage: The fluorous tag is cleaved from the target molecule, which can then be isolated.
This technique is particularly useful in multi-step synthesis for purifying intermediates without traditional chromatography.
Workflow for Fluorous Solid-Phase Extraction (F-SPE)
Caption: A schematic of fluorous solid-phase extraction for purification.
References
- 1. accessscience.com [accessscience.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. pure.tue.nl [pure.tue.nl]
- 11. Breaking Azeotropes by Azeotropic and Extractive Distillation in a Dividing-Wall Column | Chemical Engineering Transactions [cetjournal.it]
- 12. kochmodular.com [kochmodular.com]
- 13. benchchem.com [benchchem.com]
- 14. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 15. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 16. res.cloudinary.com [res.cloudinary.com]
Common side reactions in difluoroacetylation procedures
Introduction: Navigating the Nuances of Difluoroacetylation
The incorporation of the difluoroacetyl group (–COCF₂H) is a cornerstone strategy in modern medicinal chemistry. Its unique electronic properties can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. However, the reactivity of difluoroacetylating agents and the stability of the resulting products can present significant challenges in the laboratory.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by our users. As Senior Application Scientists, our goal is to move beyond simple protocols and provide you with the mechanistic insights and practical solutions needed to overcome common hurdles. Here, we will dissect the causality behind side reactions and offer validated strategies to ensure your difluoroacetylation reactions are successful, reproducible, and scalable.
Section 1: Core Issues & Reagent-Related Problems
Question 1: My difluoroacetylation of a primary amine is sluggish and gives a low yield. What are the likely causes and how can I fix it?
Plausible Causes:
-
Insufficiently activated difluoroacetylating agent.
-
Presence of moisture leading to reagent hydrolysis.
-
Inappropriate choice of base or solvent.
-
Steric hindrance around the nucleophilic amine.
In-depth Explanation: The most common pathway for this reaction is the nucleophilic acyl substitution. For this to proceed efficiently, the electrophilicity of the carbonyl carbon in the difluoroacetylating agent is paramount. Agents like ethyl difluoroacetate (EDFA) often require activation, typically through the use of a strong, non-nucleophilic base. The base deprotonates the amine, increasing its nucleophilicity to attack the carbonyl carbon. If the base is too weak, the amine is not sufficiently activated. Conversely, if the reaction environment is not scrupulously anhydrous, water can act as a competing nucleophile, hydrolyzing your expensive reagent into difluoroacetic acid, which then gets neutralized by the base, stalling the reaction.
Troubleshooting Workflow & Recommended Protocol:
Optimizing temperature for reactions involving Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate
Technical Support Center: Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate
Welcome to the technical support resource for this compound (FDF-EtAc). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of temperature optimization in reactions involving this versatile fluorinated building block. Our goal is to provide you with the causal understanding and practical methodologies required to maximize reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
This compound is a relatively stable compound under standard storage conditions (room temperature, inert atmosphere). However, like many esters, it is susceptible to hydrolysis under strongly acidic or basic conditions, a process that is significantly accelerated by increased temperature. Prolonged heating at high temperatures (>100-120 °C), especially in the presence of nucleophiles or protic solvents, can lead to degradation. Caution is advised during high-temperature distillations or reactions.
Q2: What is a safe starting temperature for a novel reaction involving FDF-EtAc?
For most new applications, it is advisable to start at a low temperature, such as 0 °C or even -78 °C, particularly when using strong bases or highly reactive nucleophiles. This minimizes the risk of exothermic events and reduces the rate of potential side reactions. The temperature can then be gradually increased while monitoring the reaction progress by an appropriate analytical method (e.g., TLC, GC-MS, or NMR). For reactions like the Reformatsky reaction, initial formation of the reagent is often done at or below room temperature before proceeding.[1][2]
Q3: Can I use protic solvents like ethanol or water with FDF-EtAc at elevated temperatures?
Extreme caution is advised. Heating FDF-EtAc in protic solvents, especially in the presence of acid or base, will likely lead to competitive saponification (hydrolysis) of the ethyl ester. This generates the corresponding carboxylic acid, which itself may be thermally unstable and prone to decarboxylation under harsh conditions, a known issue for similar fluorinated phenylacetic acids.[3] If a protic solvent is required, lower reaction temperatures are strongly recommended to preserve the ester functionality.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments and provides a logical framework for troubleshooting.
Issue 1: The reaction is sluggish or fails to reach completion.
Plausible Cause: The activation energy for the desired transformation is not being met at the current reaction temperature.
Troubleshooting Steps:
-
Confirm Reagent Stability: Before increasing the temperature, ensure all reagents are active and the solvent is anhydrous (if required).
-
Incremental Temperature Increase: Raise the reaction temperature in controlled increments (e.g., 10-20 °C). After each increase, allow the reaction to stir for a set period (e.g., 1-2 hours) and analyze an aliquot to monitor for product formation and the appearance of new byproducts.
-
Consider Solvent Choice: If you are limited by the boiling point of your solvent, consider switching to a higher-boiling alternative (e.g., from THF to Dioxane or Toluene), provided it is compatible with your reaction chemistry.
-
Kinetic vs. Thermodynamic Control: Be aware that increasing temperature can sometimes shift the reaction outcome. Higher temperatures favor the product that is formed fastest (kinetic control) but can also allow the system to reach equilibrium, favoring the most stable product (thermodynamic control).
Issue 2: Significant byproduct formation is observed, leading to low yield and difficult purification.
Plausible Cause: The reaction temperature is too high, enabling undesired reaction pathways. Elevated temperatures provide the energy to overcome the activation barriers of competing side reactions.
Common Temperature-Induced Side Reactions:
-
Elimination: With strong, sterically hindered bases, higher temperatures can favor elimination reactions over substitution. This is because elimination pathways often have a higher activation energy and result in an increase in entropy (more product molecules), making them more favorable at higher temperatures.[4]
-
Hydrolysis/Saponification: As mentioned, residual moisture or nucleophilic attack on the ester carbonyl is accelerated by heat. The resulting carboxylate can complicate workup and purification.
-
Decarboxylation: While the parent ester is stable, if hydrolysis occurs, the resulting 2,2-difluoro-2-(4-fluorophenyl)acetic acid may decarboxylate at elevated temperatures, leading to a loss of the carboxyl group entirely.[3]
-
Aldol Condensation/Self-Condensation: In reactions involving enolate formation (e.g., Claisen-type reactions), higher temperatures can promote undesired self-condensation of the starting ester or other carbonyl compounds present.[5]
Troubleshooting Steps:
-
Lower the Temperature: The most direct approach is to run the reaction at a lower temperature for a longer period. Many reactions that are sluggish at room temperature proceed cleanly, albeit more slowly, at 0 °C or below.
-
Optimize Reagent Addition: Instead of adding a reagent all at once, use a syringe pump for slow, controlled addition at a low temperature. This keeps the instantaneous concentration of the reactive species low, preventing temperature spikes (exotherms) and reducing side reactions.
Troubleshooting Decision Workflow
The following diagram illustrates a logical workflow for diagnosing temperature-related issues.
Caption: Decision tree for troubleshooting temperature issues.
Experimental Protocols
Protocol 1: Systematic Temperature Screening for a Novel Reaction
This protocol outlines a method for determining the optimal reaction temperature using parallel screening on a small scale.
Objective: To identify a temperature that balances reaction rate and purity.
Methodology:
-
Setup: Arrange a parallel reaction block or multiple reaction vials in separate cooling/heating baths. For this example, we will screen four temperatures: 0 °C, 25 °C (RT), 50 °C, and 80 °C.
-
Reagent Preparation: Prepare a stock solution of FDF-EtAc and any common reagents in the chosen solvent to ensure consistent concentrations across all reactions.
-
Initiation:
-
To four separate, inerted reaction vials, add identical amounts of the FDF-EtAc stock solution and any other starting materials.
-
Place each vial in its designated temperature bath and allow it to equilibrate for 10-15 minutes.
-
Initiate all reactions simultaneously by adding the final key reagent (e.g., base, nucleophile).
-
-
Monitoring:
-
At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw a small, identical aliquot from each reaction vial.
-
Quench each aliquot appropriately (e.g., with a saturated ammonium chloride solution).
-
Analyze the quenched aliquots by a suitable method (TLC, LC-MS, or GC) to determine the conversion of starting material and the relative ratio of product to byproducts.
-
-
Data Analysis:
-
Plot the conversion versus time for each temperature.
-
Plot the product-to-byproduct ratio versus time for each temperature.
-
The optimal temperature will be the one that provides the highest conversion and best product-to-byproduct ratio in a reasonable timeframe.
-
Data Summary Table (Example)
| Temperature (°C) | Time (h) | Conversion (%) | Product:Byproduct Ratio (by GC Area) | Notes |
| 0 | 24 | 35% | >99:1 | Very clean but very slow. |
| 25 | 8 | 95% | 97:3 | Good conversion, minimal byproducts. |
| 50 | 2 | >99% | 90:10 | Fast, but impurity 'X' increases. |
| 80 | 1 | >99% | 75:25 | Very fast, significant degradation observed. |
From this example data, 25 °C represents the optimal balance.
Temperature Optimization Workflow Diagram
Caption: Workflow for systematic temperature optimization.
References
- 1. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. m.youtube.com [m.youtube.com]
- 5. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
Technical Support Center: Troubleshooting Low Conversion Rates in Difluoromethylation
Welcome to the technical support center for difluoromethylation reactions. The introduction of the difluoromethyl (-CF2H) group is a critical strategy in modern medicinal chemistry, offering a unique combination of properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups.[1][2][3] However, achieving high efficiency and yield in these transformations can be challenging. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a structured approach to troubleshooting. A stalled or low-yielding reaction is a result of one or more suboptimal parameters. The key is to identify the root cause systematically rather than through random adjustments. The following workflow provides a logical diagnostic path.
References
Technical Support Center: Purification of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate
Welcome to the technical support center for Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The following question-and-answer format addresses common challenges and offers scientifically grounded solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurity profile of your final product is intrinsically linked to your synthetic route. However, several common impurities are frequently observed:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors like 4-fluorobenzoyl fluoride, ethyl bromodifluoroacetate, or similar reagents.
-
Partially Reacted Intermediates: The synthesis of gem-difluoro compounds can sometimes be challenging, leading to the presence of mono-fluorinated or non-fluorinated analogues.
-
Byproducts from Side Reactions: The specific byproducts will vary. For instance, if a Reformatsky-type reaction is used, byproducts from undesired coupling reactions may be present. In routes involving strong acids, ether byproducts can form.[1]
-
Solvent Residues: Common organic solvents used in the synthesis, such as tetrahydrofuran (THF), diethyl ether, or toluene, may be present in the crude product.
-
Hydrolysis Product: this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, to form 2,2-difluoro-2-(4-fluorophenyl)acetic acid.[2]
-
Reagents and Catalysts: Traces of catalysts (e.g., copper, zinc) or reagents used in the synthesis may remain.
Q2: What is the first step I should take to assess the purity of my crude product?
A2: Before attempting any purification, it is crucial to determine the impurity profile of your crude material. This will inform your choice of purification strategy. We recommend a multi-technique approach for a comprehensive analysis:
-
¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an invaluable tool for identifying and quantifying impurities. ¹⁹F NMR is particularly useful for detecting other fluorinated species.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities, such as residual solvents and low-boiling point byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying non-volatile impurities. Developing a robust HPLC method is essential for monitoring purification progress.
Q3: My NMR spectrum shows multiple signals in the aromatic region. What could this indicate?
A3: Multiple signals in the aromatic region, beyond the expected signals for your product, can suggest several possibilities:
-
Isomeric Impurities: If your synthesis involves electrophilic aromatic substitution, you may have ortho- or meta-isomers in addition to the desired para-substituted product.
-
Unreacted Aromatic Starting Materials: The starting materials containing the 4-fluorophenyl group may still be present.
-
Aromatic Byproducts: Side reactions could lead to the formation of other aromatic compounds.
Careful analysis of the coupling patterns and chemical shifts in your ¹H and ¹⁹F NMR spectra can help in identifying these impurities.
Section 2: Troubleshooting Purification Challenges
Scenario 1: My product is contaminated with a high-boiling point impurity.
Q: I have a significant impurity with a boiling point very close to my product, making distillation ineffective. What are my options?
A: This is a common and challenging purification problem. When fractional distillation is not viable, chromatographic methods are typically the most effective solution.
Recommended Protocol: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for separating compounds with different polarities.
Step-by-Step Methodology:
-
Solvent System Selection:
-
Begin by performing thin-layer chromatography (TLC) to determine an appropriate solvent system.
-
Test various mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).
-
The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from the impurity.
-
-
Column Packing:
-
Select a column of appropriate size for your sample amount.
-
Pack the column with silica gel using the chosen solvent system. Ensure the packing is uniform to prevent channeling.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a less polar solvent.
-
Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and then adding it to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the selected solvent system.
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions containing your product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Troubleshooting Flash Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC. A shallower solvent gradient may be necessary. |
| Band Tailing | Sample overload or interactions with silica. | Use a larger column or load less sample. Adding a small amount of a modifying solvent (e.g., triethylamine for basic compounds) can sometimes help. |
| Cracked Column Bed | Improper packing or solvent changes. | Ensure the column is packed carefully and avoid drastic changes in solvent polarity during the run. |
Scenario 2: My product is contaminated with acidic impurities.
Q: My product has a low pH and I suspect the presence of acidic impurities, possibly from hydrolysis. How can I remove these?
A: Acidic impurities can often be effectively removed with a simple liquid-liquid extraction using a mild base.
Recommended Protocol: Aqueous Work-up
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Aqueous Wash:
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with and deprotonate the acidic impurities, making them water-soluble. You should observe gas evolution (CO₂) if acidic impurities are present.
-
Repeat the wash until no more gas evolution is observed.
-
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
Scenario 3: My product is contaminated with polar, non-volatile impurities.
Q: After distillation, I still have some polar, non-volatile impurities that I can't remove. What should I do?
A: For removing polar, non-volatile impurities, passing the material through a short plug of silica gel can be a quick and effective method.
Recommended Protocol: Silica Gel Plug Filtration
Step-by-Step Methodology:
-
Prepare the Plug: Place a small cotton plug at the bottom of a pipette or a small column. Add a layer of sand, followed by a layer of silica gel, and another layer of sand on top. The amount of silica gel will depend on the amount of crude material.
-
Equilibrate the Plug: Pass a non-polar solvent (e.g., hexanes) through the plug to equilibrate the silica.
-
Load the Sample: Dissolve your crude product in a minimal amount of a non-polar solvent and load it onto the top of the silica plug.
-
Elute the Product: Elute your product with a suitable solvent or solvent mixture. Your less polar product should elute while the more polar impurities remain adsorbed to the silica.
-
Collect and Concentrate: Collect the eluent containing your purified product and remove the solvent.
Section 3: Advanced Purification and Characterization
Q: I've tried the above methods, but I still can't achieve the desired purity. Are there any other techniques I can use?
A: For very challenging separations, more advanced techniques may be necessary.
-
Preparative HPLC (Prep-HPLC): This is a high-resolution chromatographic technique that can separate compounds with very similar properties. It is often used as a final polishing step to achieve very high purity.
-
Recrystallization: If your product is a solid at room temperature or can be induced to crystallize, recrystallization can be a very effective method for removing small amounts of impurities. The key is to find a suitable solvent or solvent pair in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.
Q: How can I confirm the purity and identity of my final product?
A: A combination of analytical techniques should be used to confirm the purity and structure of your final product.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and assess for any remaining impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
-
Elemental Analysis: To determine the elemental composition of your product.
-
HPLC/GC: To determine the purity of your final product, ideally showing a single peak.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: A general decision-making workflow for purifying this compound.
References
Technical Support Center: Scaling Up Synthesis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate. This guide is designed for researchers, chemists, and process engineers transitioning this valuable synthesis from the laboratory bench to the pilot plant. Scaling up is not merely about using larger flasks; it involves a fundamental shift in how we approach reaction dynamics, safety, and process control.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical engineering principles and practical field experience.
Section 1: Synthesis Overview & Core Scale-Up Challenges
The synthesis of this compound is a critical process for creating intermediates used in pharmaceuticals and agrochemicals. A common and effective laboratory method is the Reformatsky reaction, involving the reaction of 4-fluorobenzaldehyde with ethyl bromodifluoroacetate in the presence of activated zinc.
Proposed Synthetic Pathway:
-
Reactants: 4-fluorobenzaldehyde, Ethyl bromodifluoroacetate, Activated Zinc
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Reaction: Zinc insertion into the C-Br bond forms an organozinc reagent, which then undergoes nucleophilic addition to the carbonyl group of the aldehyde.
-
Workup: Acidic aqueous workup followed by extraction and purification.
While this process is reliable on a small scale, scaling up introduces significant challenges that can impact yield, purity, and safety.[3]
Key Scale-Up Considerations Comparison
| Parameter | Laboratory Scale (e.g., 1L Flask) | Pilot Scale (e.g., 100L Reactor) | Key Challenges & Rationale |
| Heat Transfer | High surface-area-to-volume ratio; efficient heat dissipation. | Low surface-area-to-volume ratio; risk of thermal runaway.[1][4] | The reaction is exothermic. In a large reactor, heat generated in the core cannot dissipate quickly through the walls, requiring jacketed cooling systems and precise temperature control.[5] |
| Mass Transfer (Mixing) | Magnetic stirrer; rapid, uniform mixing. | Mechanical overhead stirrer (e.g., turbine, anchor); potential for dead zones.[3] | Inefficient mixing can lead to localized "hot spots," uneven reaction rates, and the formation of impurities. The choice of impeller and stirring speed is critical.[3] |
| Reagent Addition | Manual addition via dropping funnel. | Automated dosing pumps; requires precise control of addition rate. | A slow, controlled addition rate is crucial at scale to manage the exothermic reaction and prevent a sudden temperature spike. |
| Safety | Fume hood containment. | Requires a comprehensive process safety management (PSM) plan, including pressure relief systems, emergency quenching protocols, and gas scrubbing. | Handling large quantities of reagents like ethyl bromodifluoroacetate and managing potential exotherms necessitates robust engineering controls.[6] |
| Downstream Processing | Rotary evaporator, separatory funnel, lab-scale chromatography. | Large-scale distillation columns, liquid-liquid extractors, process chromatography. | Equipment for workup and purification must be appropriately sized to handle the larger volumes efficiently and safely.[4] |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the scale-up process.
Question 1: My pilot-scale reaction is showing a significantly lower yield compared to the lab-scale experiments. What are the likely causes?
Answer: A drop in yield during scale-up is a common issue stemming from several interconnected factors.[3]
-
Cause A: Inefficient Mixing & Mass Transfer: In a 100L reactor, a simple overhead stirrer might not be sufficient to keep the zinc suspended and ensure intimate contact between the reactants.[5] This leads to a slower, incomplete reaction.
-
Solution:
-
Optimize Agitation: Switch to a high-efficiency impeller like a pitched-blade turbine or a retreat curve impeller, which are better for solid suspension.
-
Verify Mixing with Modeling: If possible, use computational fluid dynamics (CFD) to model the mixing in your reactor and identify potential dead zones.
-
Check Stirrer Speed: Ensure the stirrer speed (RPM) is optimized for the vessel geometry. It should be high enough for good mixing but not so high that it creates a vortex and pulls gas into the reaction.
-
-
-
Cause B: Poor Temperature Control: Localized overheating due to the reaction's exotherm can lead to the degradation of the thermally sensitive organozinc intermediate or promote side reactions.
-
Solution:
-
Slow the Addition Rate: Decrease the feed rate of the ethyl bromodifluoroacetate solution to allow the reactor's cooling system to keep pace with heat generation.
-
Lower Coolant Temperature: Ensure your jacket coolant is at the lowest practical temperature to maximize the temperature difference (ΔT) and improve heat removal.
-
Use a Reaction Calorimeter: Before scaling, use a reaction calorimeter (e.g., RC1) to precisely measure the heat of reaction. This data is invaluable for designing the cooling capacity needed for the pilot reactor.
-
-
-
Cause C: Impurities in Raw Materials: The quality and source of raw materials can have a much larger impact at scale.[6] Water content in the THF or aldehyde can quench the organozinc reagent.
-
Solution:
-
Strict QC on Raw Materials: Implement rigorous quality control checks on all incoming materials. Use Karl Fischer titration to verify the water content of the solvent and reagents.
-
Re-validate Zinc Activation: The procedure for activating zinc (e.g., with I₂ or HCl) may need to be re-optimized for larger quantities to ensure a consistently high surface area.
-
-
Question 2: I'm observing a new, significant impurity in the pilot batch that was only a trace component in the lab. Why is this happening?
Answer: The amplification of minor impurities is a classic scale-up challenge.[3] What is negligible at the gram scale can become a major issue at the kilogram scale.
-
Cause A: Extended Reaction Time or Higher Local Temperatures: If the pilot reaction runs longer or experiences temperature spikes, side reactions have more opportunity to occur. A common side reaction is the self-condensation of the Reformatsky reagent.
-
Solution:
-
Monitor Reaction Profile: Use in-situ monitoring tools like process analytical technology (PAT), such as FT-IR, to track the consumption of reactants and formation of products in real-time. This helps determine the optimal reaction endpoint and avoid letting it run too long.
-
Improve Thermal Control: As mentioned previously, enhanced cooling and slower addition rates are critical to minimizing thermal excursions that drive impurity formation.[5]
-
-
-
Cause B: Change in Surface-to-Volume Ratio: The reactor walls can have a catalytic effect on certain reactions. As you scale up, the ratio of the reaction mixture in contact with the vessel walls decreases significantly, which can alter the impurity profile.[1]
-
Solution:
-
Material of Construction: Ensure the pilot reactor's material (e.g., glass-lined steel, Hastelloy) is not catalyzing a new side reaction. Perform small-scale "coupon" tests by adding a piece of the reactor material to a lab-scale reaction to see if the impurity profile changes.
-
-
Troubleshooting Logic Diagram
Below is a diagram to guide the diagnostic process for common scale-up issues.
Caption: Troubleshooting workflow for scale-up issues.
Section 3: Pilot-Scale Synthesis Protocol (100L Reactor)
This protocol is a starting point and must be adapted based on your specific equipment and safety assessments. A thorough risk assessment should be completed before any pilot run.[6]
Equipment:
-
100L Glass-Lined Steel Reactor with overhead stirring (retreat curve impeller), reflux condenser, nitrogen inlet, and jacketed temperature control.
-
20L Dosing Vessel connected via a calibrated pump.
-
Inert atmosphere (Nitrogen).
Reagents:
-
Activated Zinc Dust: 7.2 kg (110 mol)
-
Anhydrous THF: 40 L
-
4-Fluorobenzaldehyde: 10.0 kg (80.6 mol)
-
Ethyl bromodifluoroacetate: 18.0 kg (88.7 mol)
-
1M Hydrochloric Acid: ~20 L for workup
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Ethyl Acetate (for extraction)
Procedure:
-
Reactor Preparation: Ensure the reactor is scrupulously clean and dry. Purge the vessel with nitrogen for at least 1 hour to ensure an inert atmosphere.
-
Zinc Slurry: Charge the activated zinc (7.2 kg) and 20 L of anhydrous THF to the reactor. Begin stirring at a rate sufficient to maintain a uniform slurry (e.g., 150-200 RPM).
-
Initiation (Optional but Recommended): Add a small amount (~200 mL) of the ethyl bromodifluoroacetate solution to the zinc slurry. A slight exotherm should be observed, indicating the reaction has initiated. If not, a small iodine crystal can be added.
-
Reagent Feed: In the dosing vessel, dissolve the 4-fluorobenzaldehyde (10.0 kg) and the remaining ethyl bromodifluoroacetate (18.0 kg) in 20 L of anhydrous THF.
-
Controlled Addition: Set the reactor jacket temperature to 20°C. Begin adding the reagent solution from the dosing vessel to the reactor at a controlled rate (e.g., over 4-5 hours). Crucially, monitor the internal temperature. The rate of addition should be adjusted to maintain an internal temperature between 25-30°C. Do not exceed 35°C.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 25°C for an additional 2-3 hours. Monitor for completion using a validated in-process control (IPC) method, such as GC or HPLC, on a carefully quenched sample.
-
Quenching: Cool the reactor to 0-5°C. Slowly and carefully add 20 L of 1M HCl to quench the reaction. Caution: This may be exothermic and may evolve hydrogen gas. Ensure adequate ventilation and headspace purging with nitrogen.
-
Workup:
-
Stop stirring and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Transfer the organic layer to a suitable vessel.
-
-
Solvent Swap & Purification: Concentrate the organic layer under reduced pressure. The crude product can then be purified by vacuum distillation.
Scale-Up Process Flow
The following diagram illustrates the logical progression from laboratory development to pilot production.
Caption: Logical workflow for process scale-up.
Section 4: Analytical & Quality Control
Maintaining product quality during scale-up is non-negotiable.[5] A robust analytical strategy is required.
| Method | Purpose | Lab Scale | Pilot Scale |
| TLC | Quick reaction monitoring (qualitative). | Frequent, informal checks. | Not suitable for quantitative IPC. |
| GC/HPLC | In-process control (IPC) for reaction completion and impurity profiling (quantitative). | Used for final yield/purity. | Critical IPC: Used to determine reaction endpoint and quantify key impurities. |
| ¹H, ¹⁹F NMR | Structural confirmation of final product and key intermediates. | Standard characterization. | Standard characterization for batch release. |
| Karl Fischer | Quantify water content in solvents and reagents. | Good practice. | Mandatory QC for all incoming raw materials. |
| Reaction Calorimetry | Measure heat flow, heat of reaction, and maximum temperature of synthetic reaction (MTSR). | Not typically used. | Essential for safety assessment before scaling. |
Section 5: Safety First - Handling Fluorinated Compounds at Scale
Fluorination chemistry presents unique hazards that must be managed with extreme care. While this specific synthesis does not use reagents like elemental fluorine, compounds like ethyl bromodifluoroacetate are lachrymators, and potential decomposition or side reactions could generate HF.[7]
Question: What are the primary safety concerns when scaling up this synthesis?
Answer:
-
Thermal Runaway: As discussed, the exotherm is the primary hazard. A failure in cooling or an uncontrolled addition could lead to a rapid increase in temperature and pressure, potentially causing a reactor breach.
-
Reagent Handling: Ethyl bromodifluoroacetate is corrosive and a lachrymator. Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. All transfers should be done in a well-ventilated area or using closed-system transfer equipment.
-
Quenching & Gas Evolution: The acidic quench can be exothermic and may liberate hydrogen gas if unreacted zinc is present. Perform the quench slowly, with cooling, and ensure the reactor is vented to a safe location or through a scrubber.
-
HF Exposure: While not a direct reagent, hydrolysis of some fluorinated compounds under harsh conditions (e.g., a runaway reaction) could potentially generate hydrofluoric acid (HF). All personnel working on the process should be trained on HF safety protocols.[8] An emergency response plan and a readily available supply of 2.5% calcium gluconate gel are mandatory safety precautions in any facility handling fluorinated compounds.[8]
Section 6: Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent instead of THF? A1: Possibly. Solvents like diethyl ether or 1,4-dioxane can also be used for Reformatsky reactions. However, any change in solvent requires re-optimizing the entire process, starting from the lab scale.[6] The solvent affects reagent solubility, reaction kinetics, and the impurity profile. A solvent change at the pilot scale without prior validation is highly discouraged.
Q2: What type of reactor is best for this process? A2: A glass-lined steel reactor is the industry standard for this type of chemistry at the pilot scale. The glass lining provides excellent chemical resistance against the reactants and acidic workup conditions, while the steel jacket allows for effective heat transfer and pressure containment.
Q3: How do I handle the zinc waste after the reaction? A3: The aqueous waste stream will contain zinc salts. This must be collected and treated as hazardous waste according to local environmental regulations. Do not discharge it directly into the sewer. The zinc salts can often be precipitated (e.g., as zinc hydroxide) and sent for recovery or disposal.
Q4: What are the key regulatory considerations for this process? A4: When scaling up a process for an active pharmaceutical ingredient (API) or a regulated intermediate, you must consider Good Manufacturing Practices (GMP). This includes thorough documentation of all steps, validation of analytical methods, qualification of equipment, and ensuring the process is reproducible and well-controlled.[3]
References
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. m.youtube.com [m.youtube.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. reddit.com [reddit.com]
- 5. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 8. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Validation & Comparative
1H and 19F NMR analysis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate
An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Analysis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate
Introduction: The Indispensable Role of Fluorine in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, agrochemicals, and materials science.[1] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Consequently, the precise and unambiguous characterization of these fluorinated compounds is paramount.
Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the premier tool for the structural elucidation of organofluorine compounds.[1][3] The ¹⁹F nucleus possesses highly favorable properties for NMR analysis, including 100% natural abundance, a high gyromagnetic ratio (resulting in sensitivity approaching that of ¹H), and an exceptionally wide chemical shift range that minimizes signal overlap and enhances spectral resolution.[4][5][6][7]
This guide provides an in-depth analysis of this compound, a representative small molecule containing two distinct fluorine environments: a geminal difluoroacetate group and a para-substituted fluorophenyl ring. We will explore the nuances of both ¹H and ¹⁹F NMR analysis, explain the causality behind experimental choices, and compare the depth of information provided by NMR with that of other common analytical techniques.
Part 1: The NMR-Centric Approach to Structural Elucidation
The power of NMR lies in its ability to provide a detailed atomic-level map of a molecule's structure in solution. For fluorinated compounds, a combined ¹H and ¹⁹F NMR approach is particularly synergistic, offering a wealth of data through chemical shifts and spin-spin coupling constants.
Experimental Protocol: Acquiring High-Fidelity Spectra
A robust and reproducible NMR analysis begins with a well-defined experimental protocol. The choices made during sample preparation and data acquisition are critical for obtaining high-quality, interpretable spectra.
Step-by-Step Methodology:
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). Rationale: CDCl₃ is a common, relatively non-polar solvent that provides good solubility for many organic esters and offers a clean spectral window.
-
Add a small amount of an internal standard. Tetramethylsilane (TMS) is the conventional standard for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference is often used, but a common internal standard is trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm relative to CFCl₃). Rationale: An internal standard provides a stable reference point for accurate chemical shift determination, correcting for variations in magnetic field strength.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Calibration :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing both ¹H and ¹⁹F frequencies.
-
Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition :
-
¹H NMR : Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle and a relaxation delay (d1) of 2-5 seconds to ensure accurate integration.[6]
-
¹⁹F NMR : Acquire a one-dimensional fluorine spectrum. To simplify the spectrum and confirm assignments, it is common to run the experiment with proton decoupling (¹⁹F{¹H}).
-
(Optional) Advanced Experiments : For unambiguous assignment, 2D correlation experiments such as ¹H-¹⁹F HETCOR (Heteronuclear Correlation) can be performed to directly identify which protons are coupled to which fluorines.[8][9]
-
Spectral Interpretation: A Deep Dive
The structure of this compound presents a fascinating case for NMR analysis due to the various spin-spin couplings between ¹H and ¹⁹F nuclei.
¹H NMR Analysis (Predicted)
-
Ethyl Group (CH₃-CH₂-O) :
-
CH₃ : Expected around δ 1.2-1.4 ppm. It will appear as a triplet due to coupling with the two adjacent CH₂ protons (³JHH ≈ 7 Hz).
-
CH₂ : Expected around δ 4.2-4.5 ppm. It will appear as a quartet due to coupling with the three adjacent CH₃ protons (³JHH ≈ 7 Hz).
-
-
Aromatic Protons (C₆H₄) :
-
The aromatic region (δ 7.0-8.0 ppm) will show two distinct signals due to the symmetry of the para-substituted ring.
-
Protons ortho to Fluorine (Hₐ) : These protons (adjacent to the C-F bond) will appear as a doublet of doublets. They are split by the neighboring meta proton (³JHH ≈ 8-9 Hz) and by the aryl fluorine atom (³JHF ≈ 8-9 Hz).
-
Protons meta to Fluorine (Hₑ) : These protons (adjacent to the C-CF₂- group) will also appear as a complex multiplet. They are split by the neighboring ortho proton (³JHH ≈ 8-9 Hz), the aryl fluorine (⁴JHF ≈ 2-3 Hz), and potentially a very small long-range coupling to the geminal fluorines (⁴JHF).[10]
-
¹⁹F NMR Analysis (Predicted, ¹H-decoupled)
-
Aryl Fluorine (-C₆H₄ F) :
-
Expected in the typical aryl fluoride region, approximately δ -105 to -115 ppm.[7][11]
-
In the proton-coupled spectrum, this signal would be a multiplet due to couplings to the ortho and meta protons. In the proton-decoupled spectrum, it will be a triplet. Rationale: The aryl fluorine is coupled to the two geminal fluorines through five bonds (⁵JFF). This long-range F-F coupling is often observable and will split the signal into a triplet.
-
-
Geminal Difluoro Group (-CF₂ -) :
-
Expected around δ -95 to -105 ppm.[12]
-
This signal will appear as a doublet in the proton-decoupled spectrum. Rationale: The two geminal fluorine atoms are coupled to the single aryl fluorine atom (⁵JFF), splitting the signal into a doublet. The observation of this mutual coupling pattern is a powerful confirmation of the structure.
-
Summary of Predicted NMR Data
| Signal Assignment | Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant(s) (Hz) |
| -CH₃ | ¹H | 1.2 - 1.4 | Triplet (t) | ³JHH ≈ 7 |
| -CH₂- | ¹H | 4.2 - 4.5 | Quartet (q) | ³JHH ≈ 7 |
| Aromatic H (ortho to F) | ¹H | 7.1 - 7.3 | Doublet of Doublets (dd) | ³JHH ≈ 8-9, ³JHF ≈ 8-9 |
| Aromatic H (meta to F) | ¹H | 7.5 - 7.7 | Doublet of Triplets (dt) | ³JHH ≈ 8-9, ⁴JHF ≈ 2-3 |
| -C₆H₄F | ¹⁹F | -105 to -115 | Triplet (t) | ⁵JFF ≈ 1-5 |
| -CF₂ - | ¹⁹F | -95 to -105 | Doublet (d) | ⁵JFF ≈ 1-5 |
Part 2: A Comparative Analysis of Alternative & Complementary Techniques
While NMR provides unparalleled detail about molecular connectivity, a comprehensive characterization often involves a multi-technique approach. Here, we compare NMR with other common analytical methods.
-
Mass Spectrometry (MS) :
-
Role : Primarily used to determine the molecular weight and, with high-resolution instruments (HRMS), the elemental formula.
-
Strengths : Extremely high sensitivity, requiring very little sample. It would readily confirm the molecular formula C₁₀H₉F₃O₂.
-
Limitations : MS is a destructive technique that provides no information about the specific arrangement of atoms. It cannot distinguish between isomers (e.g., it could not differentiate between this compound and ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate).
-
-
Infrared (IR) Spectroscopy :
-
Role : Used to identify the presence of specific functional groups.
-
Strengths : Fast, non-destructive, and requires minimal sample preparation. For this molecule, IR would clearly show a strong C=O stretch (ester, ~1750 cm⁻¹) and C-F bond stretches (~1100-1300 cm⁻¹).
-
Limitations : IR provides very limited information on the overall molecular skeleton and cannot resolve subtle structural details or isomerism.
-
-
X-ray Crystallography :
-
Role : Provides the definitive, unambiguous three-dimensional structure of a molecule in its solid, crystalline state.
-
Strengths : Considered the "gold standard" for absolute structure determination, providing precise bond lengths and angles.
-
Limitations : Its primary drawback is the absolute requirement for a high-quality single crystal, which can be challenging or impossible to grow. Furthermore, the solid-state conformation may not be representative of the molecule's structure in solution, which is often more relevant for biological or chemical reactivity.
-
Comparative Guide to Analytical Techniques
| Technique | Information Provided | Sample State | Strengths | Limitations |
| ¹H & ¹⁹F NMR | Detailed atomic connectivity, isomerism, 3D conformation (in solution) | Solution | Non-destructive, highly detailed structural data, quantitative | Lower sensitivity than MS, requires soluble sample |
| Mass Spectrometry | Molecular weight, elemental formula | Gas/Ion | Extremely high sensitivity, small sample size | Destructive, no connectivity or isomeric data |
| IR Spectroscopy | Presence of functional groups | Solid/Liquid | Fast, simple, non-destructive | Limited structural detail, poor for isomerism |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles | Solid Crystal | Unambiguous structure determination | Requires a suitable single crystal, solid-state structure may differ from solution |
Conclusion
For the comprehensive characterization of a fluorinated organic molecule like this compound, a multi-technique approach provides the highest level of confidence. Mass spectrometry confirms the molecular formula, and IR spectroscopy verifies the presence of key functional groups. However, NMR spectroscopy remains the single most powerful technique for elucidating the precise molecular structure in solution.
The combination of ¹H and ¹⁹F NMR provides a detailed and self-validating dataset. The chemical shifts pinpoint the electronic environment of each nucleus, while the intricate web of H-H, H-F, and F-F spin-spin couplings reveals the through-bond connectivity. The observation of a ⁵JFF coupling between the geminal and aryl fluorines, for instance, is a definitive piece of evidence that could not be obtained by any other technique besides X-ray crystallography. For researchers and scientists in drug development, this level of structural detail is not just academic—it is essential for understanding structure-activity relationships and ensuring the identity and purity of their compounds.
References
- 1. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment - ProQuest [proquest.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. azom.com [azom.com]
- 8. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. rsc.org [rsc.org]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, a compound of interest in medicinal chemistry due to the prevalence of fluorinated motifs in contemporary pharmaceuticals.
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and pharmacological properties. Consequently, understanding the influence of fluorine on mass spectrometric fragmentation is crucial for the unambiguous identification of fluorinated compounds. This guide will delve into the predicted fragmentation pathways of our target molecule and compare them with structurally related analogs to provide a comprehensive framework for interpretation.
The Subject Under Scrutiny: this compound
Molecular Formula: C₁₀H₉F₃O₂ Molecular Weight: 218.17 g/mol [1]
Our primary focus is on a molecule featuring a geminal difluoro group at the α-carbon and a fluorine atom on the phenyl ring. These structural features are anticipated to exert significant influence on the fragmentation cascade.
Comparative Cohort: A Trio of Structural Analogs
To provide a robust comparative analysis, we will examine the fragmentation patterns of three key analogs:
-
Ethyl 2-fluoro-2-(4-fluorophenyl)acetate: A mono-fluorinated analog at the α-carbon.
-
Ethyl 2-(4-fluorophenyl)acetate: The non-fluorinated parent compound at the α-carbon.
-
Ethyl 2,2-difluoroacetate: An analog lacking the fluorophenyl group.[2][3]
This selection allows for a systematic evaluation of the impact of both α-fluorination and the fluorophenyl moiety on the fragmentation process.
Predicted Fragmentation of this compound: A Mechanistic Perspective
Key Fragmentation Pathways:
-
α-Cleavage: The bond between the carbonyl carbon and the α-carbon is a prime site for cleavage. The presence of two electron-withdrawing fluorine atoms on the α-carbon is expected to influence the stability of the resulting fragments.
-
McLafferty Rearrangement: For esters with a γ-hydrogen on the alkyl chain, a characteristic rearrangement can occur. However, in ethyl esters, this is less common than in longer chain esters.
-
Loss of the Ethoxy Group: Cleavage of the C-O bond of the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene molecule via a rearrangement.
-
Fragmentation of the Fluorophenyl Ring: The aromatic ring can undergo fragmentation, including the loss of fluorine or other small neutral molecules.
The interplay of these pathways will generate a unique fingerprint in the mass spectrum.
Comparative Fragmentation Analysis: Unraveling the Influence of Fluorine
The following table summarizes the predicted key fragments for our target molecule and its analogs, providing a basis for their differentiation.
| Fragment Ion | Predicted m/z for this compound | Predicted m/z for Ethyl 2-fluoro-2-(4-fluorophenyl)acetate | Observed/Predicted m/z for Ethyl 2-(4-fluorophenyl)acetate | Observed m/z for Ethyl 2,2-difluoroacetate | Fragmentation Pathway |
| [M]⁺• | 218 | 200 | 182 | 124 | Molecular Ion |
| [M - •OCH₂CH₃]⁺ | 173 | 155 | 137 | 79 | α-Cleavage (Loss of ethoxy radical) |
| [M - CH₂=CH₂]⁺• | 190 | 172 | 154 | 96 | Rearrangement (Loss of ethylene) |
| [C₇H₄F₂]⁺• | 129 | 111 (C₇H₅F) | 93 (C₇H₆) | - | Cleavage of the ester group |
| [C₆H₄F]⁺ | 95 | 95 | 95 | - | Fragmentation of the fluorophenyl ring |
| [COOCH₂CH₃]⁺ | 73 | 73 | 73 | 73 | α-Cleavage |
| [CHF₂]⁺ | 51 | - | - | 51 | α-Cleavage |
Note: The m/z values are calculated based on the most abundant isotopes.
Experimental Workflow for Mass Spectrometry Analysis
To experimentally validate these predictions, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.
Step-by-Step GC-MS Protocol:
-
Sample Preparation:
-
Dissolve a small amount (e.g., 1 mg) of the analyte in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
-
This protocol provides a robust starting point for the analysis of these compounds.[5][6][7] Optimization of the temperature program may be necessary to achieve optimal separation of the analytes from any impurities.
Visualizing the Fragmentation Cascade
The following diagrams, generated using Graphviz (DOT language), illustrate the predicted primary fragmentation pathways for this compound and its non-fluorinated analog, Ethyl 2-(4-fluorophenyl)acetate.
Caption: Predicted fragmentation of this compound.
Caption: Predicted fragmentation of Ethyl 2-(4-fluorophenyl)acetate.
Conclusion: A Roadmap for Identification
This guide provides a predictive and comparative framework for understanding the mass spectrometric fragmentation of this compound. By comparing its anticipated fragmentation pattern with those of its structural analogs, researchers can gain a deeper understanding of the influence of α-fluorination on the fragmentation process. The provided GC-MS protocol offers a practical starting point for experimental verification. The characteristic fragments, particularly those arising from α-cleavage and rearrangements involving the fluorine substituents, serve as diagnostic markers for the unambiguous identification of this and related fluorinated compounds in complex matrices. This knowledge is critical for advancing drug discovery and development programs that increasingly rely on the unique properties of fluorinated molecules.
References
- 1. This compound | C10H9F3O2 | CID 11020343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetic acid, difluoro-, ethyl ester [webbook.nist.gov]
- 3. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
A Comparative Guide to Difluoromethylating Agents: Evaluating Aryl Difluoroacetates Against Established Reagents
Introduction: The Rising Prominence of the Difluoromethyl Group in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the difluoromethyl (–CF₂H) group has garnered significant attention for its unique physicochemical properties. It acts as a lipophilic bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) functionalities, enhancing metabolic stability and membrane permeability.[1][2] The polarized C-H bond in the –CF₂H group also allows it to function as a hydrogen bond donor, a feature that can be pivotal for target engagement.[3] Consequently, the development of robust and versatile difluoromethylating agents is of paramount importance to researchers in drug development.
This guide provides an in-depth comparison of various difluoromethylating agents, with a special focus on the potential of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate and related α,α-difluoroarylacetic acid derivatives. While not yet a widely established class of reagents for direct difluoromethylation, their structure suggests a promising potential, particularly through decarboxylative pathways. We will objectively compare this emerging strategy with well-established radical, nucleophilic, and electrophilic difluoromethylating agents, supported by experimental data and detailed protocols to empower researchers in selecting the optimal tool for their synthetic challenges.
The Potential of this compound as a Difluoromethylating Precursor
This compound is a readily available chemical building block. While direct use of this ester for difluoromethylation is not extensively documented, its corresponding carboxylic acid, α,α-difluoroarylacetic acid, is a viable precursor for generating difluoromethyl radicals via decarboxylation. This approach is particularly attractive as it allows for the installation of an aryldifluoromethyl moiety, which can be a valuable pharmacophore.
The general strategy involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by a decarboxylative event, often facilitated by photoredox catalysis, to generate a difluoromethyl radical. This radical can then engage in various C-H functionalization or addition reactions.
Proposed Reaction Pathway: Decarboxylative Difluoromethylation
The transformation of α,α-difluoroarylacetic acids into difluoromethylated products typically proceeds through the following steps:
-
Formation of an active species: The carboxylic acid is activated, often by a photocatalyst or a chemical oxidant.
-
Decarboxylation: The activated species undergoes decarboxylation to generate an α,α-difluorobenzyl radical.
-
Hydrogen Atom Transfer (HAT): The radical can then be trapped by a hydrogen atom source to yield the difluoromethylated arene.
Below is a conceptual workflow for this process:
Caption: Conceptual workflow for generating a difluoromethylated product from this compound via a decarboxylative strategy.
While this approach holds promise, it is essential to compare its potential performance with established difluoromethylating agents that offer more direct and often more efficient routes to a wider range of difluoromethylated compounds.
Established Difluoromethylating Agents: A Comparative Analysis
Difluoromethylating agents are broadly categorized based on the nature of the difluoromethyl species they generate: radical, nucleophilic, or electrophilic. The choice of reagent is dictated by the substrate, the desired bond construction, and the tolerance of other functional groups in the molecule.
Radical Difluoromethylating Agents
Radical difluoromethylation has emerged as a powerful tool for C-H functionalization and the difluoromethylation of unsaturated systems. These methods often employ mild conditions and exhibit excellent functional group tolerance.
A common strategy involves the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor using a radical initiator, often a photocatalyst under visible light irradiation or a chemical oxidant.
Common Radical Precursors:
-
Sulfones and Sulfinates: Reagents like difluoromethyl phenyl sulfone (PhSO₂CF₂H) and zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, DFMS) are widely used.[4][5]
-
Phosphonium Salts: Difluoromethyltriphenylphosphonium bromide is a commercially available and easy-to-handle precursor.[6]
-
Sodium Difluoromethanesulfinate (CF₂HSO₂Na): A stable, solid reagent often used in photoredox catalysis.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate: A Method Development Perspective
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, a fluorinated building block of significant interest in medicinal chemistry, demands a robust and reliable analytical method for its purity assessment. This guide provides an in-depth comparison of a newly developed Ultra-Performance Liquid Chromatography (UPLC) method against a traditional Gas Chromatography (GC) approach for this specific application. The narrative is grounded in established scientific principles and regulatory expectations, explaining the rationale behind each experimental choice to ensure a self-validating and scientifically sound methodology.
Introduction: The Analytical Challenge
This compound possesses a unique chemical structure with a difluoroacetic acid ester moiety and a fluorinated phenyl ring. This structure presents both opportunities and challenges for chromatographic separation. The presence of the aromatic ring provides a chromophore suitable for UV detection, a common technique in liquid chromatography. However, the compound's relatively low molecular weight and potential volatility also make it a candidate for gas chromatography. The primary analytical objective is to develop a method that can accurately quantify the main component while also separating it from potential process-related impurities and degradation products.
Potential impurities could arise from several sources during synthesis, including:
-
Starting materials: Unreacted 4-fluorobenzaldehyde, ethyl bromodifluoroacetate, or other precursors.
-
By-products: Compounds formed through side reactions, such as the hydrolysis of the ester to form 2,2-difluoro-2-(4-fluorophenyl)acetic acid.
-
Degradation products: Impurities formed under stress conditions like heat, light, or extreme pH.
A suitable analytical method must be specific enough to resolve the main peak from all these potential impurities.
Method Comparison: UPLC vs. GC
This guide will compare two distinct chromatographic techniques for the purity assessment of this compound: a modern Ultra-Performance Liquid Chromatography (UPLC) method and a conventional Gas Chromatography (GC) method.
Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful evolution of traditional High-Performance Liquid Chromatography (HPLC).[1] UPLC utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, delivers significantly faster analysis times, improved resolution, and greater sensitivity compared to conventional HPLC.[2][3] For pharmaceutical analysis, this translates to higher throughput and better detection of trace impurities.[4]
Gas Chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds.[5][6] The sample is vaporized and separated in a gaseous mobile phase, making it highly efficient for compounds that can withstand high temperatures without degradation. GC is often coupled with a Flame Ionization Detector (FID) for robust quantification of organic compounds or a Mass Spectrometer (MS) for definitive identification of impurities.
The choice between these two powerful techniques depends on the specific properties of the analyte and the analytical goals.[2]
Proposed UPLC Method: A High-Resolution Approach
The proposed UPLC method is designed for high-throughput and high-resolution separation, leveraging the advantages of modern column technology.
Rationale for Method Parameters
-
Stationary Phase: A reversed-phase C18 column is selected as the initial choice. C18 phases are versatile and widely used for the separation of a broad range of small molecules. The hydrophobic nature of the stationary phase will interact with the nonpolar regions of the analyte, providing good retention.
-
Mobile Phase: A gradient elution with acetonitrile and water is employed. Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and low UV cutoff. Water serves as the weak solvent. A gradient is chosen to ensure the elution of any potential impurities with a wider range of polarities in a reasonable time. A small amount of formic acid is added to the mobile phase to improve peak shape by suppressing the ionization of any acidic impurities.
-
Detector: A photodiode array (PDA) detector is selected. This allows for the monitoring of the elution at a specific wavelength (estimated around 230 nm based on the fluorophenyl chromophore) while also collecting spectral data across a range of wavelengths. This is invaluable for peak purity assessment and can aid in the identification of co-eluting impurities.
Detailed UPLC Protocol
Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, and photodiode array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
Detection: PDA, 230 nm
-
Gradient Program:
-
0-0.5 min: 30% B
-
0.5-3.0 min: 30% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 30% B
-
3.6-4.5 min: 30% B
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Comparative GC Method: A Volatility-Based Alternative
For comparison, a Gas Chromatography method with a Flame Ionization Detector (GC-FID) is proposed. This method is suitable for thermally stable and volatile compounds.
Rationale for Method Parameters
-
Stationary Phase: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is a good starting point. This type of column separates compounds primarily based on their boiling points and is robust for a wide range of analytes.
-
Carrier Gas: Helium is a common and effective carrier gas for GC, providing good efficiency.
-
Inlet and Detector Temperatures: The inlet temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. The detector temperature is also kept high to prevent condensation of the analytes.
-
Oven Temperature Program: A temperature gradient is used to ensure the separation of compounds with different boiling points. The program starts at a lower temperature to resolve any volatile impurities and then ramps up to elute the main component and any less volatile impurities.
Detailed GC Protocol
Instrumentation:
-
Gas chromatograph equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Detector: FID
-
Detector Temperature: 300 °C
-
Injection Volume: 1 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as ethyl acetate or dichloromethane.
Data Presentation and Performance Comparison
The performance of the two methods can be objectively compared using a set of validation parameters as outlined in the ICH Q2(R1) guidelines. The following table summarizes the expected performance characteristics of the UPLC and GC methods.
| Parameter | UPLC Method | GC Method | Rationale for Performance |
| Analysis Time | ~4.5 minutes | ~20 minutes | The shorter column and higher flow rates in UPLC lead to significantly faster run times.[1] |
| Resolution | Excellent | Good | The smaller particle size in the UPLC column provides higher theoretical plates and thus better separation efficiency. |
| Sensitivity (LOD/LOQ) | High | Moderate to High | UPLC with a PDA detector generally offers high sensitivity. GC-FID is also very sensitive for hydrocarbons. |
| Specificity | High | Moderate | The UPLC method can better separate polar impurities. GC may have co-elution issues with thermally labile or very polar impurities. |
| Solvent Consumption | Low | Very Low | UPLC uses significantly less solvent than traditional HPLC, but GC uses only a small amount of solvent for sample preparation.[1] |
| Robustness | Good | Excellent | GC methods are often considered very robust and less susceptible to minor changes in experimental conditions. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for each method and the logical flow of the comparison.
Method Validation: Ensuring Trustworthiness
A critical aspect of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose.[7] According to the International Council for Harmonisation (ICH) guideline Q2(R1), the validation of a purity method should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from known impurities and a placebo.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the nominal concentration.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by applying the method to a sample of known purity or by spiking a sample with a known amount of impurity.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Both the proposed UPLC and GC methods would need to be subjected to a rigorous validation study to confirm their suitability for the purity assessment of this compound.
Conclusion and Recommendation
Both UPLC and GC are viable techniques for the purity assessment of this compound. However, the UPLC method presents several distinct advantages that make it the recommended choice for a modern quality control laboratory.
The primary benefits of the UPLC method are its significantly shorter analysis time, superior resolution, and higher sensitivity.[1][2][3][4] The rapid analysis time increases sample throughput, which is a major advantage in a drug development setting. The enhanced resolution provides greater confidence in the separation of the main component from closely eluting impurities, which is critical for accurate purity determination. Furthermore, the higher sensitivity allows for the detection and quantification of trace-level impurities that might be missed by other methods.
While the GC method is a robust and reliable alternative, its longer analysis time and the requirement for the analyte to be thermally stable and volatile make it less versatile than UPLC for a broad range of pharmaceutical compounds.[5][6]
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. foodsafety.institute [foodsafety.institute]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H9F3O2 | CID 11020343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
Crystallographic Analysis of 2,2-difluoro-2-(4-fluorophenyl)acetic Acid Derivatives: A Comparative Guide
An In-depth Review of Structural Scaffolds for Advanced Drug Design
For researchers, scientists, and drug development professionals, the precise understanding of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. The introduction of fluorine atoms into a molecular framework can profoundly influence its conformational preferences, intermolecular interactions, and ultimately, its biological activity. This guide focuses on the X-ray crystallographic analysis of derivatives of 2,2-difluoro-2-(4-fluorophenyl)acetic acid, a compound of significant interest in the development of novel therapeutics.
Despite a comprehensive search of available scientific literature and crystallographic databases, detailed single-crystal X-ray diffraction data for derivatives of 2,2-difluoro-2-(4-fluorophenyl)acetic acid, such as its esters or amides, is not publicly available at this time. The parent compound itself, 2,2-difluoro-2-(4-fluorophenyl)acetic acid, is a valuable building block in medicinal and agrochemical research, known for its ability to impart desirable properties like enhanced metabolic stability and binding affinity.[1] However, the lack of published crystal structures for its simple derivatives prevents a direct comparative analysis of their solid-state conformations and packing arrangements.
This guide will, therefore, provide a comparative framework based on the crystallographic data of closely related fluorinated phenylacetic acid derivatives. By examining these analogous structures, we can infer the likely conformational behavior and intermolecular interactions that would be characteristic of 2,2-difluoro-2-(4-fluorophenyl)acetic acid derivatives. This approach allows us to highlight the key structural principles at play and provide valuable insights for researchers working with this important class of molecules.
The Influence of Fluorine on Crystal Packing: A Look at Analogous Structures
The strategic placement of fluorine atoms on a phenyl ring and at the α-position of an acetic acid moiety introduces unique electronic and steric effects that govern how these molecules arrange themselves in a crystalline lattice. To understand the potential crystal structures of 2,2-difluoro-2-(4-fluorophenyl)acetic acid derivatives, we will examine the crystallographic data of two relevant analogues: ethyl 2-(2,4-difluorophenyl)acetate and various N-(fluorophenyl)acetamides .
Case Study 1: Ethyl 2-(2,4-difluorophenyl)acetate
While not a direct derivative, the crystal structure of ethyl 2-(2,4-difluorophenyl)acetate provides valuable insights into the conformational flexibility of the ethyl ester group and the influence of ring fluorination on crystal packing.[2]
Experimental Protocol: Synthesis and Crystallization of Ethyl 2-(2,4-difluorophenyl)acetate [2]
-
Esterification: 2-(2,4-difluorophenyl)acetic acid is dissolved in ethanol.
-
Catalysis: A catalytic amount of a suitable acid catalyst (e.g., sulfuric acid) is added.
-
Reflux: The reaction mixture is heated under reflux to drive the esterification to completion.
-
Workup: The excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with a mild base to remove unreacted acid, and then with brine.
-
Purification: The crude product is purified by column chromatography.
-
Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a saturated solution of the purified ester in ethanol.[2]
Crystallographic Data Summary
| Parameter | Ethyl 2-(2,4-difluorophenyl)acetate[2] |
| Chemical Formula | C₁₀H₁₀F₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a (Å) | 13.226(6) |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | 952.6(7) |
| Z | 4 |
Key Structural Insights:
The crystal structure of ethyl 2-(2,4-difluorophenyl)acetate reveals a dihedral angle of 113.4° between the acetyl group and the phenyl ring.[2] This twisted conformation is a common feature in such systems and is influenced by the steric hindrance between the ester group and the ortho-fluorine atom on the phenyl ring. The crystal packing is stabilized by a network of weak intermolecular interactions, including C-H···O and C-H···F hydrogen bonds.
Case Study 2: N-(Fluorophenyl)acetamides
The crystal structures of various N-(fluorophenyl)acetamides offer insights into the hydrogen bonding motifs and packing arrangements that can be expected in the amide derivatives of 2,2-difluoro-2-(4-fluorophenyl)acetic acid. For instance, the crystal structure of 2-chloro-N-(4-fluorophenyl)acetamide shows that molecules are linked by intermolecular N-H···O hydrogen bonds, forming infinite chains.[3] Similarly, 2-azido-N-(4-fluorophenyl)acetamide also exhibits N-H···O hydrogen-bonded chains.[4]
Experimental Protocol: General Synthesis of N-(Fluorophenyl)acetamides
-
Acylation: A fluorinated aniline is dissolved in a suitable aprotic solvent.
-
Base: A non-nucleophilic base (e.g., pyridine or triethylamine) is added to neutralize the acid formed during the reaction.
-
Acylating Agent: An appropriate acyl chloride or anhydride is added dropwise at a controlled temperature.
-
Reaction: The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Workup: The reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried and concentrated.
-
Crystallization: The crude product is recrystallized from a suitable solvent system to yield single crystals.
Comparative Analysis and Predicted Structural Features
Based on the analysis of these related structures, we can predict several key features for the crystal structures of derivatives of 2,2-difluoro-2-(4-fluorophenyl)acetic acid:
-
Conformation: Ester derivatives are likely to exhibit a non-planar conformation with a significant dihedral angle between the phenyl ring and the ester group, influenced by the steric bulk of the α,α-difluoro substituents. Amide derivatives will also adopt specific conformations to minimize steric strain.
-
Intermolecular Interactions: The presence of multiple fluorine atoms and a carbonyl group will lead to a rich network of intermolecular interactions. We can anticipate the formation of:
-
N-H···O Hydrogen Bonds: In amide derivatives, these will be the primary drivers of the supramolecular assembly, likely forming chains or dimeric motifs.
-
C-H···O and C-H···F Hydrogen Bonds: These weaker interactions will play a crucial role in the overall crystal packing.
-
Halogen Bonds: Interactions involving the fluorine atoms (F···F or F···O) may also contribute to the stability of the crystal lattice.
-
Future Directions and the Need for Experimental Data
The comparative analysis presented here, based on analogous structures, provides a valuable starting point for understanding the solid-state properties of 2,2-difluoro-2-(4-fluorophenyl)acetic acid derivatives. However, it is crucial to emphasize that these are predictions. The actual crystal structures can only be determined through experimental single-crystal X-ray diffraction studies.
The synthesis and crystallographic characterization of derivatives such as ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate and 2,2-difluoro-2-(4-fluorophenyl)acetamide would be of immense value to the scientific community. Such studies would not only confirm the predicted conformational and packing features but also provide precise geometric data that is essential for computational modeling and rational drug design.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of the derivatives discussed in this guide.
Figure 1. A generalized workflow for the synthesis and X-ray crystallographic analysis of chemical compounds.
References
A Researcher's Guide to Difluoromethylation: Benchmarking Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate Against Commercial Alternatives
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethyl group (-CF2H), in particular, offers a unique combination of properties, acting as a lipophilic bioisostere for hydroxyl and thiol groups, thereby enhancing metabolic stability and membrane permeability. This guide provides an in-depth comparison of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate with other commercially available difluoromethylating reagents, supported by experimental data and protocols to aid in reagent selection for your specific research needs.
Introduction: The Role of Difluoromethylation in Drug Discovery
The introduction of a difluoromethyl group can significantly alter the physicochemical properties of a molecule, including its pKa and dipole moment, which in turn can modulate its biological activity.[1] The -CF2H group's ability to act as a weak hydrogen bond donor further enhances its utility in drug design.[1] Consequently, a variety of reagents and methods have been developed for the efficient introduction of this crucial functional group. These methods can be broadly categorized into nucleophilic, electrophilic, and radical pathways.[2] This guide will focus on a comparative analysis of reagents operating through these diverse mechanisms.
Comparative Analysis of Difluoromethylating Reagents
The selection of an appropriate difluoromethylating reagent is contingent upon several factors, including the nature of the substrate, the desired regioselectivity, reaction conditions, and scalability. This section provides a comparative overview of this compound and prominent commercial alternatives.
Reagent Profiles
| Reagent | Chemical Structure | Mechanism | Key Advantages | Key Limitations |
| This compound | Nucleophilic | Potentially cost-effective precursor. | Limited direct comparative studies available. | |
| Baran's Difluoromethylation Reagent (DFMS) | Zn(SO2CF2H)2 | Radical | Air and water stable, broad substrate scope, operationally simple.[3][4] | Requires a radical initiator (e.g., TBHP).[3] |
| (Difluoromethyl)trimethylsilane (TMSCF2H) | (CH3)3SiCF2H | Nucleophilic | Versatile reagent for various transformations. | Can be toxic and requires handling under inert conditions.[5] |
| TCI Difluoromethylation Reagents | Various | Various | Wide range of reagents for specific applications. | Performance data is often specific to the supplier's protocols. |
Performance Insights
Direct, side-by-side quantitative comparisons of these reagents under identical conditions are limited in published literature. However, by examining their individual applications and reported yields for similar transformations, we can infer their relative strengths.
For the difluoromethylation of heterocycles, a critical transformation in medicinal chemistry, Baran's reagent (DFMS) has demonstrated broad applicability. For instance, in the C-H difluoromethylation of various nitrogen-containing heterocycles, DFMS, in the presence of tert-butyl hydroperoxide (TBHP), provides the desired products in moderate to good yields under mild, open-flask conditions.[4]
This compound and other similar ethyl difluoroacetate derivatives are emerging as potentially cost-effective nucleophilic difluoromethylating agents. [6] Their utility often involves in-situ generation of a difluoromethyl anion or an equivalent species. While specific yields for direct comparison are scarce, the accessibility of the starting materials makes them an attractive option for large-scale synthesis.
(Difluoromethyl)trimethylsilane (TMSCF2H) is a widely used nucleophilic difluoromethylating agent that can be employed in a variety of transformations, including the difluoromethylation of carbonyl compounds and aryl halides.[5]
Experimental Protocols
To provide a practical framework for comparison, this section details benchmark experimental protocols for key difluoromethylation reactions.
Workflow for a Typical Radical C-H Difluoromethylation of a Heterocycle
Caption: General workflow for radical C-H difluoromethylation of heterocycles.
Protocol 1: Radical C-H Difluoromethylation of a Heterocycle using Baran's Reagent (DFMS)
-
Materials:
-
Procedure:
-
To a reaction vial, add the heterocyclic substrate and DFMS.
-
Add a 2.5:1 mixture of CH2Cl2 and water.
-
Add TBHP to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50 °C.
-
Monitor the reaction progress by TLC or LC-MS. For slow reactions, a second addition of DFMS and TBHP may be required after 12-24 hours.[4]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired difluoromethylated heterocycle.
-
Protocol 2: Nucleophilic Difluoromethylation of an Aldehyde using a Generic Ethyl Difluoroacetate Precursor
-
Materials:
-
Aldehyde (1.0 equiv)
-
Ethyl difluoroacetate derivative (e.g., this compound) (1.5 equiv)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the ethyl difluoroacetate derivative in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the base (e.g., LDA) to the solution and stir for 30 minutes to generate the enolate.
-
In a separate flask, dissolve the aldehyde in anhydrous THF.
-
Slowly add the aldehyde solution to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the reaction mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Safety and Handling
Working with fluorinating reagents requires strict adherence to safety protocols.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and appropriate gloves, must be worn.
-
Reagent-Specific Handling:
-
This compound and other ester derivatives: These are generally stable liquids but should be handled with care, avoiding inhalation and skin contact.
-
Baran's Reagent (DFMS): While noted for its air and water stability, it is a fine powder and should be handled in a way that avoids generating dust.[3]
-
Pyrophoric Reagents: Some difluoromethylation procedures may involve pyrophoric reagents like organolithiums (e.g., for generating LDA). These reagents ignite spontaneously on contact with air and moisture and require specialized handling techniques under an inert atmosphere.[7]
-
-
Quenching and Disposal: Unused or residual reactive reagents must be quenched carefully. A common procedure involves slow addition to a cooled solution of isopropanol, followed by methanol and then water.[8] All waste should be disposed of according to institutional and local regulations.
Mechanism of Action: A Comparative Overview
The efficacy and selectivity of a difluoromethylating reagent are intrinsically linked to its mechanism of action.
Radical Difluoromethylation with DFMS
Caption: Simplified mechanism of radical C-H difluoromethylation using DFMS.
Baran's reagent generates a difluoromethyl radical (•CF2H) upon reaction with an initiator like TBHP.[4] This radical, which exhibits nucleophilic character, then adds to electron-deficient positions of (hetero)arenes.[9] Subsequent oxidation and deprotonation yield the difluoromethylated product. The stability of the radical intermediate often dictates the regioselectivity of the reaction.
Nucleophilic Difluoromethylation
Reagents like this compound and TMSCF2H act as sources of a nucleophilic "CF2H-" equivalent. In the case of the ethyl ester, a strong base is typically required to deprotonate the α-carbon, generating a reactive enolate that can then attack an electrophile. For TMSCF2H, a fluoride source can activate the silicon center, liberating the difluoromethyl anion. These nucleophilic species readily participate in reactions such as additions to carbonyls and SN2-type displacements.
Conclusion and Future Outlook
The choice of a difluoromethylating reagent is a critical decision in the design and execution of synthetic routes in drug discovery and development. While Baran's reagent (DFMS) offers a robust, user-friendly option for radical C-H functionalization with a broad substrate scope, reagents like This compound represent a potentially more economical, though less characterized, avenue for nucleophilic difluoromethylation.
The field of difluoromethylation is continually evolving, with ongoing research focused on developing more efficient, selective, and sustainable methods.[10] The development of catalytic and enantioselective difluoromethylation reactions remains a key objective. As our understanding of the unique properties of the difluoromethyl group deepens, so too will the demand for novel and practical synthetic methodologies. This guide serves as a starting point for researchers to navigate the current landscape of commercially available difluoromethylating reagents and make informed decisions for their synthetic endeavors.
References
- 1. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Baran difluoromethylation reagent - Enamine [enamine.net]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. Ethyl difluoroacetate as a new possible precursor of difluoromethylation | Poster Board #3879 - American Chemical Society [acs.digitellinc.com]
- 7. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 8. chemistry.nd.edu [chemistry.nd.edu]
- 9. A new reagent for direct difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Reaction Products from Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate
In the landscape of modern drug discovery and materials science, fluorinated organic compounds are indispensable building blocks. Their unique electronic properties and metabolic stability make them prized motifs in rational drug design. Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is one such versatile precursor, whose geminal difluoro group adjacent to an aromatic ring presents both synthetic opportunities and analytical challenges.[1]
The transformation of this ester into downstream products—be it through hydrolysis, reduction, or amidation—is foundational. However, asserting the success of these reactions and the purity of the resultant products requires more than a cursory glance at a TLC plate. It demands a rigorous, multi-pronged analytical approach. A single spectrum rarely tells the whole story; it is the symphony of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that provides irrefutable proof of structure.
The Analytical Workflow: A Triad of Confirmation
Confirming a chemical transformation is an exercise in detective work. We look for evidence of absence (the disappearance of starting material signals) and evidence of presence (the appearance of new, characteristic signals of the product). For complex molecules, especially those containing fluorine, relying on a single technique can be misleading. For instance, while ¹⁹F NMR is exceptionally sensitive to the chemical environment of the fluorine atoms, it provides no information about the rest of the molecule. A comprehensive strategy is therefore essential.
The logical flow of analysis involves a synergistic use of NMR, IR, and MS to build a complete and validated structural picture.
Caption: Overall workflow for synthetic and analytical confirmation.
The Starting Point: Spectroscopic Fingerprint of the Parent Ester
Before we can confirm a product, we must intimately understand our starting material: this compound. Its spectrum is our baseline.
| Technique | Key Signal | Expected Value | Rationale |
| ¹H NMR | -O-CH₂ -CH₃ | ~4.3 ppm (quartet) | Methylene protons adjacent to the ester oxygen. |
| -O-CH₂-CH₃ | ~1.3 ppm (triplet) | Methyl protons of the ethyl group. | |
| Aromatic protons | ~7.2-7.6 ppm (multiplets) | Protons on the 4-fluorophenyl ring. | |
| ¹³C NMR | C =O | ~164 ppm (triplet, J ≈ 35 Hz) | Ester carbonyl carbon, coupled to the two α-fluorines. |
| C F₂ | ~115 ppm (triplet, J ≈ 250 Hz) | Geminal difluoro carbon, showing a large C-F coupling. | |
| Aromatic carbons | ~116-132 ppm | Carbons of the 4-fluorophenyl ring. | |
| -O-CH₂ -CH₃ | ~63 ppm | Methylene carbon of the ethyl group. | |
| -O-CH₂-CH₃ | ~14 ppm | Methyl carbon of the ethyl group. | |
| ¹⁹F NMR | Ar-F | ~ -110 ppm | Fluorine on the aromatic ring. |
| CF₂ | ~ -100 ppm | Geminal difluorines, often appearing as a multiplet due to coupling with the aromatic fluorine. | |
| FT-IR | C=O stretch | 1750-1735 cm⁻¹ | Strong, sharp absorbance characteristic of an aliphatic ester carbonyl.[2] |
| C-F stretch | 1300-1100 cm⁻¹ | Strong absorbances typical for organofluorine compounds. | |
| C-O stretch | 1300-1000 cm⁻¹ | Two bands characteristic of the C-O bonds in an ester.[2][3] | |
| MS (EI) | [M]⁺ | m/z = 230.06 | Molecular ion peak for C₁₀H₉F₃O₂. Note: Molecular ions of fluorinated compounds can be weak or absent in EI.[4][5] |
Comparative Analysis of Key Reaction Pathways
Let's consider three common and synthetically valuable transformations of our starting ester. The success of each reaction hinges on the appearance and disappearance of specific spectroscopic signals.
References
- 1. This compound | C10H9F3O2 | CID 11020343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
Cross-reactivity analysis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate in complex mixtures
An In-Depth Guide to the Cross-Reactivity Analysis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate in Complex Biological Matrices
Introduction: The Analytical Challenge of Specificity in Drug Development
In the landscape of pharmaceutical development, the precise and accurate quantification of a drug candidate in a complex biological matrix is paramount. This guide focuses on this compound, a fluorinated ester of significant interest, and the critical process of evaluating its analytical cross-reactivity. When developing a bioanalytical method, particularly for small molecules, the primary challenge is ensuring the assay is specific to the parent compound and does not inadvertently detect and quantify related substances, such as metabolites or structurally similar analogs.[1] Failure to do so can lead to a significant over- or under-estimation of the drug's concentration, compromising pharmacokinetic, pharmacodynamic, and toxicological data.[1]
This document provides a comparative analysis of three distinct analytical methodologies for assessing the cross-reactivity of this compound. We will delve into the underlying principles of immunoassays, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with a Halogen-Specific Detector (GC-XSD). This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design, ensuring that the methods described are robust and self-validating in accordance with regulatory expectations.[2][3]
The Analyte: this compound
Understanding the physicochemical properties of the target analyte is the foundational step in developing a selective analytical method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉F₃O₂ | PubChem[4] |
| Molecular Weight | 222.17 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 175543-23-4 | PubChem[4][5] |
The presence of multiple fluorine atoms and an ester group dictates the molecule's polarity, volatility, and potential metabolic pathways. The primary analytical challenge stems from compounds that share the core difluoro-(4-fluorophenyl)acetate structure.
Identifying Potential Cross-Reactants
A robust cross-reactivity analysis must challenge the assay with a panel of likely interferents. For our target compound, these fall into two main categories:
-
Metabolites: The most probable metabolic pathway is the hydrolysis of the ethyl ester to form the corresponding carboxylic acid, 2,2-difluoro-2-(4-fluorophenyl)acetic acid.
-
Structural Analogs: These could be impurities from synthesis or related compounds in a drug discovery library. We will consider analogs with different phenyl substitutions or ester groups.
The diagram below illustrates the structural relationships between the target analyte and potential cross-reactants, highlighting the challenge for a selective assay.
Caption: Structural relationship of the target analyte to potential interferents.
Comparative Overview of Analytical Methodologies
The choice of analytical technique is a critical decision driven by the required sensitivity, selectivity, throughput, and the stage of drug development. We compare three orthogonal techniques.
| Feature | Immunoassay (Competitive ELISA) | Liquid Chromatography-Tandem MS (LC-MS/MS) | Gas Chromatography-XSD (GC-XSD) |
| Principle | Antigen-antibody binding competition.[6] | Physicochemical separation followed by mass-to-charge ratio detection.[7] | Separation based on volatility, followed by halogen-specific detection.[8] |
| Selectivity | Moderate to High; dependent on antibody specificity. Prone to cross-reactivity with structurally similar compounds.[9][10] | Very High; based on retention time and specific precursor/product ion transitions (MRM).[11] | High for halogenated compounds; selectivity against non-halogenated matrix components is excellent.[12] |
| Sensitivity | High (pg/mL to ng/mL).[6] | Very High (pg/mL or lower).[11] | High (pg/mL to ng/mL), but can be less sensitive for fluorinated vs. chlorinated compounds.[8] |
| Throughput | High (96/384-well plates). | Moderate to High (with UPLC systems). | Moderate. |
| Matrix Effects | Can be significant; requires careful buffer optimization. | Ion suppression/enhancement is a major consideration, addressed by sample cleanup and internal standards.[1] | Minimal from non-halogenated components; requires clean sample introduction. |
| Ideal Use Case | High-throughput screening in early discovery. | Gold standard for quantitative bioanalysis in preclinical and clinical studies.[7] | Specialized analysis of volatile/semi-volatile halogenated compounds.[13] |
Experimental Workflows & Protocols
A self-validating analytical system is built on a foundation of rigorous, well-documented protocols. The following sections provide step-by-step methodologies. The overall workflow for each approach is visualized below.
Caption: Comparative experimental workflows for cross-reactivity analysis.
Protocol 1: Competitive ELISA for High-Throughput Screening
Causality: This method is chosen for its speed and ability to handle many samples, making it ideal for initial screening. Its reliance on antibody binding, however, makes it inherently susceptible to cross-reactivity, which must be rigorously tested.[9]
Methodology:
-
Reagent Preparation:
-
Coating Antigen: Synthesize a conjugate by linking this compound to a carrier protein (e.g., BSA).
-
Antibody: Use a monoclonal or polyclonal antibody raised against the target analyte.
-
Standard & QC Preparation: Prepare a stock solution of the target analyte and potential cross-reactants in DMSO. Serially dilute in an appropriate buffer (e.g., PBS with 0.1% BSA) to create standard curves and QC samples.
-
-
Plate Coating:
-
Coat a 96-well high-binding microplate with the coating antigen (e.g., 1 µg/mL in carbonate buffer) overnight at 4°C.
-
Wash the plate 3x with wash buffer (PBS + 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 5% skim milk in PBS) for 2 hours at room temperature.
-
-
Competitive Reaction:
-
Add 50 µL of standard, QC, or unknown sample to the wells.
-
Immediately add 50 µL of the primary antibody (at a pre-optimized dilution).
-
Incubate for 1-2 hours at room temperature, allowing the free analyte (from the sample) and the coated antigen to compete for antibody binding.
-
-
Detection:
-
Wash the plate 5x with wash buffer.
-
Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG). Incubate for 1 hour.
-
Wash the plate 5x with wash buffer.
-
Add 100 µL of TMB substrate. Allow color to develop in the dark.
-
Stop the reaction with 50 µL of 2N H₂SO₄.
-
-
Data Acquisition & Analysis:
-
Read the absorbance at 450 nm.
-
Plot a standard curve (absorbance vs. log concentration) using a four-parameter logistic fit.
-
To assess cross-reactivity, generate a standard curve for each potential interferent. Calculate the concentration of the interferent that causes 50% inhibition (IC50) and compare it to the IC50 of the target analyte.
-
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Interferent) * 100
-
Protocol 2: LC-MS/MS for Definitive Quantification
Causality: This is the regulatory gold standard for bioanalysis due to its unparalleled selectivity and sensitivity.[7][11] By monitoring a specific precursor ion and its unique fragment ion (a Multiple Reaction Monitoring or MRM transition), we can definitively distinguish the analyte from co-eluting interferents.
Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Internal Standard (IS): Spike 100 µL of plasma sample (standard, QC, or unknown) with a stable isotope-labeled version of the analyte (e.g., D4-Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate). The IS is crucial for correcting for variations in sample recovery and matrix effects.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge.
-
SPE: Condition a mixed-mode SPE cartridge. Load the supernatant from the previous step. Wash with a low-organic solvent to remove salts and polar impurities. Elute the analyte and IS with an appropriate organic solvent (e.g., methanol with 2% formic acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a ballistic gradient from 5% to 95% B over 3 minutes to ensure sharp peaks and efficient separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Analyte: Optimize and monitor a specific transition (e.g., m/z 223.1 → 151.0).
-
Internal Standard: Monitor the corresponding transition (e.g., m/z 227.1 → 155.0).
-
Cross-Reactants: Determine the MRM transitions for each potential interferent.
-
-
-
Data Acquisition & Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Generate a standard curve by plotting the Peak Area Ratio against the nominal concentration, using a weighted (1/x²) linear regression.
-
To assess cross-reactivity, inject a high concentration solution of each potential interferent and monitor the MRM channel of the target analyte. Any detected peak demonstrates cross-reactivity (typically due to in-source fragmentation or isobaric interference). Specificity is confirmed by the absence of a signal at the analyte's retention time.
-
Protocol 3: GC with Halogen-Specific Detector (GC-XSD)
Causality: Given the halogenated nature of the analyte, GC with a highly selective detector like the XSD is a viable orthogonal technique.[12] The XSD is extremely selective for halogenated compounds over hydrocarbons, which constitute the bulk of a biological matrix extract, thus providing very clean chromatograms.[8]
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Internal Standard (IS): Spike 200 µL of plasma with a suitable halogenated compound with similar volatility but chromatographically resolved from the analyte.
-
Extraction: Add 1 mL of a non-polar organic solvent (e.g., methyl tert-butyl ether - MTBE). Vortex vigorously for 5 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate to ~50 µL under a gentle stream of nitrogen before injection.
-
-
GC Separation:
-
Inlet: Splitless injection at 250°C.
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 1 min, ramp at 20°C/min to 280°C, and hold for 2 min. This program ensures good separation and elution of the analyte.
-
-
XSD Detection:
-
Operate the detector according to the manufacturer's specifications. The detector combusts the column effluent, and the resulting halogenated products react with an alkali metal surface to produce a measurable current.[8]
-
-
Data Acquisition & Analysis:
-
Integrate the peak area of the analyte and the IS.
-
Generate a standard curve by plotting the peak area (or area ratio to IS) against concentration.
-
To assess cross-reactivity, inject solutions of the potential interferents. The method's specificity is demonstrated if no peaks are observed at the retention time of the target analyte. The high selectivity of the detector should eliminate most non-halogenated interferents.
-
Comparative Performance Data & Validation
Method validation is performed according to ICH Q2(R2) and FDA guidelines to ensure the method is fit for its intended purpose.[14][15][16] The following table presents hypothetical but realistic performance data from a cross-reactivity study.
Table 2: Comparative Method Performance in Cross-Reactivity Analysis
| Parameter | Immunoassay (ELISA) | LC-MS/MS | GC-XSD |
| Specificity (% Cross-Reactivity) | |||
| vs. Metabolite | 45% | < 0.1% (No interference at analyte RT) | < 0.1% (Baseline separated) |
| vs. Analog 1 | 15% | < 0.1% (No interference at analyte RT) | < 0.1% (Baseline separated) |
| LOQ (ng/mL) | 0.5 | 0.05 | 0.2 |
| Linearity (r²) | > 0.99 (4-PL Fit) | > 0.998 (Weighted Linear) | > 0.995 (Linear) |
| Accuracy (% Recovery) | 88-107% | 97-103% | 94-106% |
| Precision (%RSD) | < 15% | < 8% | < 12% |
Interpretation:
-
The Immunoassay shows significant cross-reactivity with the primary metabolite, as the antibody likely recognizes the core molecular structure. This makes it unsuitable for specific quantification in the presence of metabolites but acceptable for high-level screening.
-
LC-MS/MS demonstrates superior specificity. The combination of chromatographic separation and unique MRM transitions effectively eliminates any interference from the tested compounds.[11] This is the required level of performance for regulatory submissions.
-
GC-XSD also provides excellent specificity due to chromatographic separation. Its performance is robust, making it a strong orthogonal technique for confirmation or for labs without LC-MS/MS capabilities.
Discussion & Recommendations: Selecting the Right Tool
The choice of methodology for cross-reactivity analysis is not a one-size-fits-all decision. It requires a strategic approach based on the specific scientific question and the phase of development.
Caption: Decision tree for selecting an appropriate analytical method.
-
For Early-Stage Discovery: Where thousands of compounds may be screened, the high throughput of a competitive ELISA is advantageous. The key is to be aware of its limitations and to use the data as a ranking tool rather than for absolute quantification. Any lead compounds identified should be subsequently analyzed by a more specific method.
-
For Preclinical and Clinical Development: LC-MS/MS is the unequivocal choice. Regulatory agencies like the FDA and EMA require fully validated, highly specific methods for pivotal studies.[2][17][18] The data presented here underscores its ability to differentiate the parent drug from metabolites and analogs, ensuring data integrity.
-
For Orthogonal Confirmation: GC-XSD serves as an excellent confirmatory technique. If a surprising result is obtained via LC-MS/MS, re-analyzing key samples with a method based on a different separation principle (volatility vs. polarity) and detection mechanism provides a high degree of confidence in the results.
Conclusion
The successful development of a drug candidate like this compound relies on the generation of accurate and reliable bioanalytical data. Cross-reactivity is not a peripheral issue; it is a central challenge that must be proactively addressed. This guide has demonstrated that while high-throughput immunoassays have a role in early screening, the specificity and sensitivity of LC-MS/MS make it the indispensable tool for regulatory-compliant bioanalysis. By understanding the principles, strengths, and weaknesses of each technique, and by implementing rigorous, self-validating protocols, researchers can ensure the integrity of their data and make informed decisions in the complex journey of drug development.
References
- 1. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. fda.gov [fda.gov]
- 4. This compound | C10H9F3O2 | CID 11020343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 175543-23-4|this compound|BLD Pharm [bldpharm.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 9. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 16. propharmagroup.com [propharmagroup.com]
- 17. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate
Herein, we provide a comprehensive guide for the safe and compliant disposal of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate (CAS No. 175543-23-4). This document is intended for researchers, scientists, and drug development professionals who handle this and similar organofluorine compounds. Our focus extends beyond mere procedure to explain the underlying chemical principles that dictate these essential safety protocols, ensuring a culture of safety and environmental stewardship in your laboratory.
The Critical Context: Understanding Organofluorine Waste
This compound belongs to the broad class of organofluorine compounds. The defining characteristic of these molecules is the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry. This exceptional stability, while beneficial in pharmaceutical and material science applications, renders these compounds highly resistant to natural degradation pathways.[1][2] Consequently, many fluorinated organic compounds are considered persistent in the environment, potentially leading to bioaccumulation and long-term ecological concerns.[1][2] Improper disposal can lead to the contamination of soil and water systems, as current wastewater treatment methods are often insufficient for removing such persistent chemicals.[3] Therefore, a specialized and rigorous approach to waste management is not just a regulatory requirement but a scientific responsibility.
Hazard Identification and Risk Assessment
As of this writing, a comprehensive, publicly available Safety Data Sheet (SDS) with a full GHS classification for this compound is not consistently available. However, by examining structurally analogous compounds, such as Ethyl difluoroacetate (CAS 454-31-9), we can infer the likely hazards. This analysis should be considered provisional; always refer to the specific SDS provided by your chemical supplier for definitive hazard information.
Based on analogous compounds, the primary hazards are likely to include:
-
Flammability: Many organic esters are flammable liquids.[4][5]
-
Corrosivity: The presence of difluoroacetate moiety suggests it may cause severe skin burns and eye damage upon contact.[4][5][6]
-
Toxicity upon Decomposition: Thermal decomposition can release hazardous gases such as hydrogen fluoride (HF), carbon monoxide (CO), and carbon dioxide (CO2).[5]
The table below summarizes the anticipated hazard profile based on the closely related compound, Ethyl difluoroacetate.
| Hazard Category | GHS Classification | Signal Word | Hazard Statement |
| Flammable Liquids | Category 3 | Danger | H226: Flammable liquid and vapor.[4][5] |
| Skin Corrosion | Category 1C | Danger | Causes severe skin burns and eye damage.[4] |
| Serious Eye Damage | Category 1 | Danger | Causes serious eye damage.[4] |
Note: This table is illustrative and based on data for Ethyl difluoroacetate (CAS 454-31-9). The actual classification for this compound may vary.
Laboratory Waste Management: A Step-by-Step Protocol
Proper disposal begins at the point of generation. Adherence to a systematic laboratory waste protocol is critical for ensuring safety and regulatory compliance under the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[7][8][9]
Immediately upon generation, waste containing this compound must be segregated.
-
Do Not Mix: Never mix this waste stream with incompatible chemicals. For instance, do not combine it with strong acids, bases, or reducing agents, as this could trigger unknown hazardous reactions.[10]
-
Dedicated Waste Stream: Designate a specific waste stream for halogenated organic compounds. This prevents cross-contamination and simplifies the final disposal process.[11]
The choice of waste container is a critical safety control.
-
Chemical Compatibility: Use a container made of material chemically compatible with the waste. High-density polyethylene (HDPE) or other fluorinated polymer containers are often suitable. Avoid metal containers for acidic or corrosive waste and do not use glass for any waste that may generate hydrofluoric acid.[9] The container must have a secure, leak-proof screw cap.[12]
-
Headspace: Do not fill the container to more than 90% capacity.[9] Leaving at least one inch of headspace allows for vapor expansion.[12]
-
Condition: Ensure the container is free from damage or deterioration.[7]
Proper labeling is mandated by the EPA and OSHA and is essential for safety.[13]
-
Clear Identification: The label must clearly state the words "Hazardous Waste." [8][13]
-
Full Chemical Name: List the full chemical name: "Waste this compound." Avoid abbreviations or chemical formulas.[8] For mixtures, every component must be listed with its approximate percentage.[8][12]
-
Hazard Pictograms: Mark the appropriate GHS hazard pictograms (e.g., Flammable, Corrosive).[8]
-
Contact Information: Include the name of the Principal Investigator and the laboratory location (building and room number).[8]
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9][13]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.[7]
-
Segregation: Even within the SAA, keep it segregated from incompatible waste types.[12]
-
Inspections: The SAA should be inspected weekly for leaks and proper labeling.[12]
Disposal Workflow and Recommended Methodologies
The following diagram illustrates the decision-making and operational workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Laboratory personnel should never attempt to dispose of this chemical waste themselves (e.g., via sink or trash disposal).[8][12]
-
Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (typically six months to one year, check institutional policy), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[7][12]
-
Professional Handling: EHS will transport the waste to a central accumulation area before it is transferred to a licensed hazardous waste disposal facility.
Due to the extreme stability of the C-F bond, high-temperature incineration is the most effective and recommended technology for the complete destruction of fluorinated organic compounds.[14][15]
-
Mechanism: Incineration at sufficiently high temperatures (often exceeding 1,400°C) and with long residence times provides the energy required to break the C-F bonds.[15] This process ideally converts the compound into less harmful inorganic constituents like hydrogen fluoride (HF), which can then be neutralized and scrubbed from the flue gas.[15]
-
Ineffectiveness of Other Methods: Standard chemical or biological waste treatment methods are ineffective. Landfilling is a less desirable option as it only contains the "forever chemicals" without destroying them, posing a long-term risk of environmental release.[16]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.
-
Contain the spill using a compatible absorbent material (e.g., vermiculite or a commercial chemical absorbent).
-
Collect the contaminated absorbent material into a sealed, properly labeled hazardous waste container.[11]
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Restrict access to the area.
-
Contact your institution's emergency response team or EHS for cleanup.[11]
-
By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure the responsible management of scientifically valuable but environmentally persistent chemicals.
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. benchchem.com [benchchem.com]
- 15. epa.gov [epa.gov]
- 16. mcfenvironmental.com [mcfenvironmental.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate
Welcome to your essential safety and operational guide for handling Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate (CAS No. 175543-23-4). In the fast-paced environment of drug discovery and development, a deep and actionable understanding of chemical safety is not just a regulatory requirement—it is the bedrock of scientific integrity and innovation. This guide is designed to provide you, our valued researchers and scientists, with the critical information needed to handle this fluorinated ester with confidence and precision. We will delve into the necessary personal protective equipment (PPE), operational protocols, and disposal plans, all grounded in established safety principles.
Understanding the Hazard: A Data-Driven Approach
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, we can infer its potential hazards by examining a closely related analogue, Ethyl difluoroacetate. According to the National Institutes of Health's PubChem database, Ethyl difluoroacetate is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
-
Flammable Liquid: It is considered a highly flammable liquid and vapor.
-
Skin Corrosion/Irritation: It is known to cause severe skin burns and eye damage.
-
Serious Eye Damage/Eye Irritation: It can cause serious eye damage.
-
Hazardous to the Aquatic Environment: It is toxic to aquatic life with long-lasting effects.
Given the structural similarities, it is prudent to handle this compound with the same level of caution, assuming it possesses similar hazardous properties. The presence of the fluorophenyl group may introduce additional toxicological considerations. Therefore, a robust PPE protocol is non-negotiable.
Core Principles of Protection: Selecting the Right PPE
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling halogenated organic compounds. The following table summarizes the recommended PPE for handling this compound, based on general safety guidelines for similar chemicals.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Eyes and Face | Chemical splash goggles and a face shield | Standard safety glasses are insufficient as they do not provide a seal around the eyes, leaving them vulnerable to splashes.[2] Chemical splash goggles are essential. For tasks with a higher risk of splashing, a full-face shield worn over the goggles is required to protect the entire face. |
| Hands | Nitrile or Neoprene gloves (double-gloving recommended) | Disposable nitrile gloves offer good protection against incidental splashes of a wide range of chemicals.[3][4] For extended contact or handling larger quantities, more robust gloves such as neoprene are advisable.[5] Given the corrosive nature of analogous compounds, double-gloving provides an additional layer of protection. Always inspect gloves for any signs of degradation or punctures before use. |
| Body | Flame-resistant laboratory coat | A flame-resistant lab coat is crucial due to the flammability hazard.[3] The coat should be fully buttoned to provide maximum coverage. |
| Respiratory | Use in a certified chemical fume hood | Engineering controls, such as a chemical fume hood, are the primary means of respiratory protection. If work outside a fume hood is unavoidable and there is a risk of inhaling vapors, a risk assessment must be conducted to determine the appropriate respiratory protection. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is paramount for ensuring a safe laboratory environment.
Pre-Operational Checklist:
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Inspection: Thoroughly inspect all PPE for damage or contamination before donning.
-
Spill Kit Accessibility: Confirm that a spill kit appropriate for flammable and corrosive liquids is readily accessible.
-
Emergency Shower and Eyewash Station: Know the location of the nearest emergency shower and eyewash station and ensure the pathway to them is unobstructed.
Step-by-Step Handling Procedure:
-
Donning PPE: Don PPE in the following order: lab coat, then gloves (if double-gloving, don the inner pair first), followed by eye and face protection.
-
Chemical Handling: Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Transferring Liquids: Use appropriate tools such as spark-proof spatulas and ground bonding for containers to prevent static discharge when transferring the flammable liquid.
-
Avoiding Contamination: Never touch common surfaces like doorknobs, phones, or keyboards with gloved hands.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the face shield and goggles, and finally the lab coat. Wash hands thoroughly after removing all PPE.
Disposal Plan: Managing Halogenated Organic Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Halogenated organic compounds require special disposal procedures.[4][6]
Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), must be collected in a designated "Halogenated Organic Waste" container.
-
Container Labeling: The waste container must be clearly labeled with its contents.
-
Container Storage: Store the waste container in a well-ventilated area, away from ignition sources.
Disposal of Contaminated PPE:
-
Gloves: Contaminated gloves should be disposed of as hazardous waste in the designated solid waste container.
-
Lab Coats: If a lab coat becomes significantly contaminated, it must be professionally decontaminated or disposed of as hazardous waste.
Conclusion: Fostering a Culture of Safety
At the heart of groundbreaking research is a steadfast commitment to safety. By understanding the potential hazards of this compound and rigorously adhering to the PPE, handling, and disposal protocols outlined in this guide, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your scientific endeavors. We are dedicated to being your trusted partner in laboratory safety, providing you with the knowledge and resources to work safely and effectively.
References
- 1. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Ethyl2,2-Difluoro-2-(4-fluorophenyl)acetate, CasNo.175543-23-4 SHANGHAI ZZBIO CO., LTD. China (Mainland) [zzbioco.lookchem.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
